(2R)-Pentane-2-thiol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
212195-83-0 |
|---|---|
Molecular Formula |
C5H12S |
Molecular Weight |
104.22 g/mol |
IUPAC Name |
(2R)-pentane-2-thiol |
InChI |
InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
QUSTYFNPKBDELJ-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@@H](C)S |
Canonical SMILES |
CCCC(C)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2R)-Pentane-2-thiol: Chemical Properties and Structure
(2R)-Pentane-2-thiol , an organosulfur compound, is a chiral molecule of interest in various chemical research and development sectors. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the (2R) enantiomer, other experimental values are reported for the racemic mixture or the general 2-pentanethiol structure.
| Property | Value | Source |
| Molecular Formula | C5H12S | [1][2][3][4] |
| Molecular Weight | 104.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Unpleasant, sulfuraceous, gassy | [4] |
| Boiling Point | 101 °C (lit.) | [5] |
| Melting Point | -168.95 °C | [5] |
| Density | 0.827 - 0.832 g/mL at 20-25 °C (lit.) | [2] |
| Refractive Index | 1.4410 - 1.452 at 20 °C | [2][6] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
| Vapor Pressure | 23.2 mmHg at 25 °C | [5] |
| Flash Point | 80 °F | [5] |
| pKa | 10.96 ± 0.10 (Predicted) | [5] |
Chemical Structure
This compound is the (R)-enantiomer of pentane-2-thiol. The thiol group is attached to the second carbon atom of a pentane chain, which is a chiral center.
-
IUPAC Name: this compound[1]
-
SMILES: CCC--INVALID-LINK--S[1]
-
InChI: InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1[1]
-
InChIKey: QUSTYFNPKBDELJ-RXMQYKEDSA-N[1]
Caption: Chemical structure of this compound.
Experimental Protocols
A generalized workflow for the synthesis of 2-pentanethiol via the thiolation of a pentanol derivative is outlined below.
Caption: Generalized workflow for the synthesis and analysis of 2-pentanethiol.
Synthesis Methodologies
Several approaches can be employed for the synthesis of 2-pentanethiol:
-
Thiolation of Pentanol Derivatives: This is a widely used industrial method. It involves the reaction of a 2-pentanol derivative with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the thiol.[7]
-
Alkylation of Thiols: Sodium hydrosulfide can be alkylated with 1-bromopentane to produce 2-pentanethiol.[7]
-
Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents like lithium aluminum hydride or sodium borohydride.[7]
-
Direct Synthesis from Alkenes: Hydrothiolation reactions involving the addition of hydrogen sulfide to pentene can also yield 2-pentanethiol.[7] Photocatalytic methods using acridine-type photocatalysts have shown promise for this transformation under mild conditions.[7]
Purification and Analysis
Purification of the synthesized thiol is typically achieved through distillation.[8] For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for quality control and quantification.[7]
Safety and Handling
This compound is a flammable liquid and an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, in a well-ventilated area.[9][10][11]
-
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Keep away from heat, sparks, and open flames.[11] Avoid breathing vapors and ensure adequate ventilation.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10]
This document provides a foundational understanding of the chemical properties and structure of this compound for scientific and research applications. For further detailed information, consulting the cited sources is recommended.
References
- 1. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentanethiol [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]
- 6. 2-Pentanethiol | CAS#:2084-19-7 | Chemsrc [chemsrc.com]
- 7. Buy 2-Pentanethiol | 2084-19-7 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Technical Guide: Physical Properties of (2R)-Pentane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Pentane-2-thiol, an organosulfur compound, belongs to the thiol class of molecules, which are sulfur analogs of alcohols. The presence of a chiral center at the second carbon position gives rise to two stereoisomers: this compound and (2S)-Pentane-2-thiol. This guide provides a comprehensive overview of the known physical properties of pentane-2-thiol, focusing on the (2R)-enantiomer where information is available. The data presented herein is crucial for researchers and professionals involved in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical characteristics is essential for its application and manipulation.
While much of the experimentally determined data pertains to the racemic mixture of 2-pentanethiol, these values provide a close approximation for the individual enantiomers for most physical properties. The notable exception is optical activity, a property unique to chiral molecules.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that most experimental values are reported for the racemic mixture, 2-pentanethiol (CAS No. 2084-19-7). The properties of the (2R)-enantiomer are expected to be identical, with the exception of optical rotation.
| Property | Value | Source(s) |
| Molecular Formula | C5H12S | [1] |
| Molecular Weight | 104.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Odor | Strong, garlic-like or unpleasant | [3][4] |
| Boiling Point | 101 - 114.8 °C | [5][6][7] |
| Melting Point | -168.95 to -169 °C | [5][6][7] |
| Density | 0.827 - 0.832 g/mL at 20-25 °C | [2][5][8] |
| Refractive Index (n20/D) | 1.4410 - 1.452 | [2][5][6] |
| Solubility | Slightly soluble in water; soluble in alcohol. | [2] |
| Optical Rotation | Data not available. As a pure enantiomer, it is expected to be optically active. |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid thiols like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the this compound sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The temperature at which a continuous stream of bubbles emerges is noted.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance. For volatile liquids, a pycnometer or a digital density meter is typically used.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 20 °C).
-
The pycnometer is removed from the bath, dried, and its mass is accurately measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Ethanol and distilled water for cleaning
Procedure:
-
The prisms of the Abbe refractometer are cleaned with ethanol and then distilled water, and dried.
-
The instrument is calibrated using a standard sample with a known refractive index.
-
A few drops of the this compound sample are placed on the surface of the prism.
-
The prisms are closed and the light source is adjusted to illuminate the field of view.
-
The measurement knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in water and alcohol can be determined qualitatively.
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure for Qualitative Assessment:
-
Solubility in Water: To a test tube containing a small, measured amount of distilled water (e.g., 1 mL), add a small, measured amount of this compound (e.g., 0.1 mL) dropwise. After each addition, the mixture is agitated. The formation of a single clear phase indicates solubility, while the presence of cloudiness, droplets, or a separate layer indicates insolubility or slight solubility.
-
Solubility in Alcohol: The same procedure is repeated using a suitable alcohol (e.g., ethanol) as the solvent.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of this compound.
Caption: Experimental workflow for characterizing the physical properties of this compound.
Conclusion
This technical guide provides a summary of the key physical properties of this compound, drawing from available data for the racemic mixture. The provided experimental protocols offer standardized methods for the determination of these properties in a laboratory setting. While a specific value for the optical rotation of the (2R)-enantiomer is not currently available in the literature, its determination is a critical step for the complete characterization of this chiral molecule. The information compiled in this guide is intended to be a valuable resource for researchers and professionals working with this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. epa.gov [epa.gov]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. matestlabs.com [matestlabs.com]
- 8. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2R)-Pentane-2-thiol CAS number and molecular formula
CAS Number: 212195-83-0 Molecular Formula: C₅H₁₂S
This technical guide provides a comprehensive overview of (2R)-Pentane-2-thiol, a chiral sulfur compound. While specific experimental data for this enantiomer is limited in publicly available literature, this document compiles the known information and provides context through data on the racemic mixture, 2-pentanethiol. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and potential applications of chiral thiols.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 104.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol | [1] |
| Density | 0.832 g/mL at 20°C | [1] |
| Refractive Index | 1.442-1.452 | [1] |
Synthesis and Chiral Separation
The synthesis of enantiomerically pure this compound is not explicitly detailed in readily accessible literature. However, general strategies for the synthesis of chiral thiols can be applied. These approaches typically involve either the use of chiral starting materials, enantioselective synthesis, or the resolution of a racemic mixture.
A common method for the synthesis of racemic 2-pentanethiol involves the reaction of 2-bromopentane with a sulfur nucleophile, such as sodium hydrosulfide, via an SN2 reaction.[2]
Experimental Workflow: Racemic Synthesis and Chiral Separation
Caption: General workflow for the synthesis of racemic 2-pentanethiol and subsequent chiral separation.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Separation
While a specific protocol for this compound is not available, a general approach for the chiral separation of thiols can be outlined. Chiral stationary phases (CSPs) are commonly used for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[3]
General Method:
-
Column: A chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD).[3]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while acidic compounds may necessitate an acidic additive (e.g., trifluoroacetic acid).[3]
-
Detection: UV detection is commonly employed.
-
Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.
Determination of Enantiomeric Purity by NMR Spectroscopy
The enantiomeric purity of a chiral thiol can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA). The CDA reacts with the enantiomeric mixture to form diastereomers, which will exhibit distinct signals in the NMR spectrum.[4] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common CDA.[4]
General Method:
-
Derivatization: React the chiral thiol sample with the chiral derivatizing agent (e.g., Mosher's acid chloride) in the presence of a suitable base.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Quantification: Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio.
Signaling Pathways and Biological Activity
There is no specific information available regarding signaling pathways directly involving this compound. However, chiral thiols, in general, are of significant interest in drug development due to the prevalence of the thiol group in biologically active molecules. The chirality of a molecule can dramatically influence its pharmacological and toxicological properties.
The thiol functional group can participate in various biological interactions, including:
-
Redox Reactions: Thiols can undergo oxidation to form disulfides, a reaction that is crucial in protein folding and antioxidant defense mechanisms.
-
Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of enzymes.
-
Metal Chelation: Thiols can bind to metal ions, which is relevant for the mechanism of action of some drugs and for the treatment of metal poisoning.
Logical Relationship of Chirality in Drug Development
Caption: The stereospecific interaction of enantiomers with a biological target leads to different pharmacological outcomes.
Conclusion
This compound is a chiral molecule with the CAS number 212195-83-0 and the molecular formula C₅H₁₂S.[5] While specific experimental data for this enantiomer are scarce, this guide provides an overview based on the properties of its racemic mixture and general principles of chiral chemistry. The synthesis and separation of this and other chiral thiols are of interest to the pharmaceutical industry due to the importance of chirality in drug efficacy and safety. Further research is needed to fully characterize the specific properties and potential applications of this compound.
References
The Elusive (2R)-Pentane-2-thiol in Fruits: A Technical Guide to its Potential Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of the natural occurrence of (2R)-Pentane-2-thiol in fruits. While the broader compound, 2-pentanethiol, is a known contributor to the aromatic profile of certain tropical fruits, existing research points exclusively to the presence of its (S)-enantiomer. This document provides a comprehensive overview of the available data, outlines detailed experimental protocols for the potential investigation of the (2R)-enantiomer, and explores the relevant biosynthetic pathways.
Natural Occurrence and Quantitative Data
2-Pentanethiol, a branched-chain volatile thiol, has been identified as a significant aroma compound in guava (Psidium guajava L.) and yellow passion fruit (Passiflora edulis f. flavicarpa)[1]. It imparts characteristic sulfurous, ripe fruity, and tropical notes[1]. However, a critical aspect for researchers is the stereochemistry of this molecule. To date, scientific literature has only reported the presence of the (S)-enantiomer of 2-pentanethiol in fruits. A study on guava fruit revealed that (S)-2-pentanethiol was present with a high enantiomeric excess of over 99%[1]. There is currently no scientific evidence to support the natural occurrence of this compound in fruits.
Quantitative data for 2-pentanethiol in fruits is sparse. The total concentration of 2-pentanethiol in guava has been estimated to be in the range of 10 to 20 µg/L. Specific quantitative data for either the (2R) or (S) enantiomer remains to be determined.
Table 1: Reported Occurrence and Quantitative Estimates of 2-Pentanethiol in Fruits
| Compound | Fruit | Enantiomeric Form Reported | Concentration (µg/L) |
| 2-Pentanethiol | Guava (Psidium guajava L.) | (S)-enantiomer (>99% e.e.) | 10 - 20 (total) |
| 2-Pentanethiol | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Not specified | Not quantified |
Hypothetical Experimental Protocol for the Analysis of this compound
To investigate the potential presence of this compound in fruits, a highly sensitive and stereospecific analytical methodology is required. The following protocol is a proposed workflow based on established techniques for the analysis of volatile thiols.
Sample Preparation and Extraction
-
Fruit Homogenization: Obtain fresh, ripe fruit pulp (e.g., 100 g). Homogenize the pulp under chilled conditions to minimize enzymatic degradation and volatile loss.
-
Internal Standard Addition: Spike the homogenate with a known concentration of a suitable internal standard, such as a deuterated analog of 2-pentanethiol, to allow for accurate quantification.
-
Extraction: Employ a solvent extraction method, for example, with dichloromethane, to isolate the volatile compounds from the fruit matrix. The extraction should be performed at a low temperature to prevent the degradation of thermolabile compounds.
Derivatization
Due to the low concentrations and high reactivity of thiols, derivatization is often necessary to improve their stability and chromatographic behavior. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr).
-
Reaction: React the extracted volatile fraction with PFBBr in a suitable buffer (e.g., phosphate buffer at pH 8) to form stable thioether derivatives.
-
Purification: Purify the derivatized extract using solid-phase extraction (SPE) to remove excess derivatizing agent and other matrix components.
Instrumental Analysis: Enantioselective Multidimensional Gas Chromatography-Sulfur Chemiluminescence Detection (MDGC-SCD)
This technique is highly suitable for the separation and detection of chiral sulfur compounds at trace levels.
-
First Dimension (Pre-separation): Inject the derivatized sample onto a non-chiral capillary GC column for initial separation of the volatile compounds.
-
Heart-cutting: Selectively transfer the portion of the chromatogram containing the derivatized 2-pentanethiol to the second dimension.
-
Second Dimension (Chiral Separation): The "heart-cut" fraction is directed to a second GC column coated with a chiral stationary phase (e.g., a cyclodextrin-based phase) to separate the (2R) and (2S)-pentafluorobenzyl thioether derivatives.
-
Detection: Utilize a sulfur chemiluminescence detector (SCD) for highly selective and sensitive detection of the sulfur-containing derivatives.
-
Quantification: Quantify the (2R)- and (2S)-pentanethiol derivatives based on the peak areas relative to the internal standard.
References
Stereoisomers of Pentane-2-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentane-2-thiol, a chiral thiol, exists as a pair of enantiomers, (R)-pentane-2-thiol and (S)-pentane-2-thiol. The distinct stereochemistry of these molecules can lead to significant differences in their biological activity, making their separation and characterization crucial in fields such as drug development and flavor chemistry. This guide provides an in-depth overview of the stereoisomers of pentane-2-thiol, including their physicochemical properties, synthesis, and analytical resolution. Detailed experimental methodologies and data are presented to serve as a valuable resource for researchers in this area.
Introduction to the Stereoisomers of Pentane-2-thiol
Pentane-2-thiol possesses a chiral center at the second carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (R)-pentane-2-thiol and (S)-pentane-2-thiol. These stereoisomers share the same molecular formula (C₅H₁₂S) and molecular weight but differ in their three-dimensional arrangement.[1][2] This difference in chirality is fundamental to their interaction with other chiral molecules, such as biological receptors, which can result in varied pharmacological or toxicological profiles.
The racemic mixture, an equal mixture of both enantiomers, is often the result of standard chemical synthesis.[3] However, for applications in pharmaceuticals or as flavor and fragrance agents, the isolation and characterization of individual enantiomers are often required.
Physicochemical Properties
The enantiomers of pentane-2-thiol have identical physical properties in an achiral environment, such as boiling point, density, and refractive index. Their distinguishing characteristic is their interaction with plane-polarized light, a property known as optical activity.
| Property | (R)-Pentane-2-thiol | (S)-Pentane-2-thiol | Racemic Pentane-2-thiol |
| Molecular Formula | C₅H₁₂S | C₅H₁₂S | C₅H₁₂S |
| Molecular Weight | 104.21 g/mol [1] | 104.21 g/mol | 104.21 g/mol [4] |
| Boiling Point | Not individually reported | Not individually reported | ~117 °C |
| Density | Not individually reported | Not individually reported | 0.832 g/mL at 20 °C |
| Refractive Index | Not individually reported | Not individually reported | 1.447 at 20 °C |
| Specific Rotation ([α]D20) | -7.9° (c=12, Et₂O) (inferred) | +7.9° (c=12, Et₂O)[5] | 0° |
| CAS Number | 212195-83-0[1] | Not individually assigned | 2084-19-7[2][6] |
Table 1: Physicochemical Properties of Pentane-2-thiol Stereoisomers.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure pentane-2-thiol can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. A plausible approach involves the stereospecific conversion of a chiral precursor. The Mitsunobu reaction, for instance, allows for the conversion of a secondary alcohol to a thioether with inversion of configuration.[7][8] This thioether can then be cleaved to yield the desired thiol.
Chiral Resolution of Racemic Pentane-2-thiol
Resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric derivatives with a chiral resolving agent.[3] These diastereomers, having different physical properties, can be separated by techniques like fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.
A promising approach for resolving racemic thiols involves the use of a chiral resolving agent as described by Nemoto et al., which forms diastereomeric adducts that can be separated by chromatography.
Experimental Protocols
Protocol for Chiral Resolution of Racemic Pentane-2-thiol
This hypothetical protocol is based on the general method of forming diastereomeric derivatives.
Materials:
-
Racemic pentane-2-thiol
-
Chiral resolving agent (e.g., a chiral carboxylic acid like (R)-(-)-Mandelic acid)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column (silica gel)
Procedure:
-
Diastereomer Formation: In a round-bottom flask, dissolve racemic pentane-2-thiol (1 equivalent) in anhydrous diethyl ether. Add an equimolar amount of the chiral resolving agent. Stir the mixture at room temperature for 2-4 hours.
-
Separation of Diastereomers: Concentrate the reaction mixture under reduced pressure. The resulting diastereomeric mixture can be separated by fractional crystallization or column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient). Monitor the separation by thin-layer chromatography (TLC).
-
Hydrolysis of Diastereomers: Collect the separated diastereomer fractions. Individually, dissolve each diastereomer in diethyl ether and wash with 1 M HCl to remove the chiral resolving agent. Then, wash with a saturated sodium bicarbonate solution and brine.
-
Isolation of Enantiomers: Dry the ethereal layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the enantiomerically enriched (R)- and (S)-pentane-2-thiol.
-
Purity and Characterization: Determine the enantiomeric excess (ee) of each fraction using chiral gas chromatography and measure the specific rotation using a polarimeter.
Protocol for Chiral Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or gamma-DEX™).
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Sample Preparation:
-
Dissolve a small amount of the pentane-2-thiol sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample onto the GC system.
-
The two enantiomers should elute at different retention times.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Protocol for Polarimetry
Instrumentation:
-
Polarimeter.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the enantiomerically enriched pentane-2-thiol and dissolve it in a known volume of a suitable solvent (e.g., diethyl ether, as specified for the known specific rotation value) in a volumetric flask to achieve a precise concentration (c, in g/mL).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l).
-
Compare the measured specific rotation to the literature value to assess optical purity.
-
Conclusion
The stereoisomers of pentane-2-thiol present distinct challenges and opportunities in chemical research and development. Understanding their unique properties and mastering the techniques for their synthesis and separation are paramount for their effective application. This guide provides a foundational framework of the essential data and methodologies required for working with these chiral molecules. The provided protocols, while based on established principles, should be optimized for specific laboratory conditions and analytical requirements. Further research into more efficient and scalable enantioselective synthetic routes and resolution techniques will continue to be of significant interest to the scientific community.
References
- 1. (2R)-Pentane-2-thiol | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chembk.com [chembk.com]
- 5. Showing Compound (S)-2-Pentanethiol (FDB021446) - FooDB [foodb.ca]
- 6. 2-Pentanethiol [webbook.nist.gov]
- 7. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 8. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
The Synthesis of Chiral Thiols: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction
Chiral thiols are a critical class of organic compounds that play a pivotal role in medicinal chemistry and drug development. Their unique stereochemistry often dictates their biological activity, with different enantiomers of the same molecule frequently exhibiting vastly different pharmacological and toxicological profiles. The thiol functional group itself is a key pharmacophore, participating in vital biological processes such as metal chelation, antioxidant defense, and enzyme inhibition. As such, the ability to synthesize enantiomerically pure chiral thiols is of paramount importance for the development of safe and effective therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of chiral thiols, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of asymmetric synthesis, kinetic resolution, and the use of chiral auxiliaries, presenting detailed experimental protocols and quantitative data to facilitate practical application. Furthermore, we will explore the biological significance of chiral thiols, with a focus on their roles in modulating key signaling pathways.
Core Synthetic Strategies for Chiral Thiols
The stereoselective synthesis of chiral thiols can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution of racemic thiols, and the use of chiral auxiliaries. Each of these strategies offers distinct advantages and is applicable to different classes of target molecules.
Asymmetric Synthesis
Asymmetric synthesis aims to directly generate a single enantiomer of a chiral thiol from a prochiral precursor. This is often the most efficient approach as it avoids the formation of the unwanted enantiomer.
One of the most powerful methods for the asymmetric synthesis of chiral thiols involves the catalytic enantioselective addition of a thiol to a prochiral electrophile, such as an α,β-unsaturated carbonyl compound or an imine. This approach has been successfully applied to the synthesis of a variety of chiral thioethers, which can subsequently be converted to the corresponding thiols.
A notable example is the organocatalytic conjugate addition of thiols to nitroalkenes. Utilizing a chiral thiourea organocatalyst, a variety of thiols can be added to a range of nitroalkenes in good yield and with high enantioselectivity.[1]
The synthesis of enantiomerically pure tertiary thiols presents a significant synthetic challenge.[1] A practical method involves the SN2 substitution of phosphinites derived from tertiary alcohols. This reaction proceeds with high stereospecificity, allowing for the preparation of a wide range of hindered tertiary thioethers with excellent enantiomeric purity. The resulting thioether can then be reduced to the corresponding tertiary thiol.[1]
Kinetic Resolution of Racemic Thiols
Kinetic resolution is a powerful strategy for separating a racemic mixture of thiols by selectively reacting one enantiomer at a faster rate than the other, leaving the unreacted thiol enriched in the slower-reacting enantiomer. This method is particularly useful when a suitable asymmetric synthesis is not available.
A highly effective organocatalytic process for the kinetic resolution of secondary thiols has been developed, which involves the enantioselective desymmetrization of an achiral anhydride electrophile.[2] This method can achieve high selectivity factors, allowing for the isolation of both the unreacted thiol and the acylated product in high enantiomeric excess.[3]
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis.[4] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
Sulfur-based chiral auxiliaries derived from amino acids have proven to be particularly effective in a variety of asymmetric transformations, including the synthesis of chiral thiols.[5] For example, an N-acyloxazolidinethione can be used to direct the diastereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary provides the chiral thiol with high enantiopurity.
Quantitative Data Summary
The following tables provide a summary of quantitative data for selected key experiments in the synthesis of chiral thiols, allowing for easy comparison of different methods and substrates.
Table 1: Catalytic Enantioselective Addition of Thiols to Nitroalkenes [1]
| Entry | Thiol | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 4-MeC6H4SH | (E)-β-Nitrostyrene | 10 | 95 | 92 |
| 2 | 4-ClC6H4SH | (E)-β-Nitrostyrene | 10 | 98 | 90 |
| 3 | PhCH2SH | (E)-β-Nitrostyrene | 10 | 85 | 88 |
| 4 | 4-MeOC6H4SH | (E)-1-Nitroprop-1-ene | 10 | 92 | 95 |
Table 2: Kinetic Resolution of Secondary Thiols [2]
| Entry | Racemic Thiol | Conversion (%) | ee (%) of Unreacted Thiol | ee (%) of Acylated Product | Selectivity (s) |
| 1 | 1-Phenylethanethiol | 51 | >99 | 95 | 226 |
| 2 | 1-(Naphthalen-2-yl)ethanethiol | 52 | 99 | 94 | 150 |
| 3 | 1-(4-Bromophenyl)ethanethiol | 50 | >99 | 96 | >200 |
Table 3: Chiral Auxiliary-Mediated Alkylation
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| 1 | (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione | Benzyl bromide | >98:2 | 95 |
| 2 | (4S)-4-Isopropyl-1,3-oxazolidine-2-thione | Methyl iodide | 95:5 | 92 |
| 3 | (4R)-4-Benzyl-1,3-oxazolidine-2-thione | Allyl bromide | 97:3 | 90 |
Experimental Protocols
Detailed experimental protocols for the key synthetic methods are provided below.
General Procedure for the Catalytic Enantioselective Addition of Thiols to Nitroalkenes[1]
To a solution of the nitroalkene (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added the thiol (0.24 mmol). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Kinetic Resolution of Secondary Thiols[2]
To a solution of the racemic secondary thiol (0.25 mmol) and the chiral catalyst (0.025 mmol, 10 mol%) in MTBE (2.5 mL) at -78 °C was added the anhydride (0.125 mmol). The reaction mixture was stirred at -78 °C for the time required to reach approximately 50% conversion (monitored by TLC or GC). The reaction was then quenched by the addition of methanol. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to separate the unreacted thiol and the acylated product. The enantiomeric excess of both products was determined by chiral HPLC or GC analysis.
General Procedure for Chiral Auxiliary-Mediated Alkylation
To a solution of the N-acyloxazolidinethione (1.0 mmol) in THF (10 mL) at -78 °C was added a solution of NaHMDS (1.1 mmol) in THF. The mixture was stirred at -78 °C for 30 minutes, and then the electrophile (1.2 mmol) was added. The reaction mixture was stirred at -78 °C for 2-4 hours. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio was determined by 1H NMR analysis.
The Role of Chiral Thiols in Drug Development and Signaling Pathways
The stereochemistry of a chiral thiol can have a profound impact on its biological activity. A classic example is the angiotensin-converting enzyme (ACE) inhibitor, captopril. Captopril possesses a chiral center, and it is the (S,S)-diastereomer that is the potent inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.[1][6][7]
The thiol group of captopril is crucial for its mechanism of action, as it coordinates to the zinc ion in the active site of ACE, leading to potent inhibition of the enzyme.[8] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, resulting in vasodilation and a reduction in blood pressure.[3]
Beyond ACE inhibition, chiral thiols are being investigated as inhibitors of a wide range of other enzymes, including metalloproteinases, histone deacetylases, and various proteases, where the thiol group can interact with metal ions or key amino acid residues in the enzyme's active site. The stereochemistry of the thiol-containing molecule is often critical for achieving high potency and selectivity for the target enzyme.
Conclusion
The synthesis of enantiomerically pure chiral thiols is a cornerstone of modern drug discovery and development. The methodologies outlined in this guide—asymmetric synthesis, kinetic resolution, and the use of chiral auxiliaries—provide a powerful toolkit for accessing these valuable molecules. A thorough understanding of these synthetic strategies, coupled with a deep appreciation for the role of chirality in biological systems, will continue to drive the innovation of novel and more effective therapeutics. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in their quest to design and synthesize the next generation of chiral thiol-containing drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Captopril? [synapse.patsnap.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. karger.com [karger.com]
- 7. Captopril - Wikipedia [en.wikipedia.org]
- 8. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Characteristics of sec-Amyl Mercaptans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of sec-amyl mercaptans, with a focus on its primary isomers, 2-pentanethiol and 3-pentanethiol. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the synthesis, analysis, and potential applications of these organosulfur compounds.
Chemical and Physical Properties
sec-Amyl mercaptan, also known as pentanethiol, is a volatile organic compound with the chemical formula C5H12S. It exists as two primary isomers: 2-pentanethiol and 3-pentanethiol. These compounds are characterized by a strong, unpleasant odor, often described as sulfuraceous or gassy.[1] The quantitative properties of these isomers are summarized in the tables below for ease of comparison.
Isomers of sec-Amyl Mercaptan
The two principal isomers of sec-amyl mercaptan are distinguished by the position of the thiol (-SH) group on the pentyl carbon chain.
References
An In-depth Technical Guide to the Safety and Handling of (2R)-Pentane-2-thiol
Disclaimer: This document provides a comprehensive overview of the safety and handling information for pentane-2-thiol. It is important to note that the majority of available data does not distinguish between the stereoisomers of this compound. The information presented here is primarily for the racemic mixture or unspecified form of 2-pentanethiol (CAS No. 2084-19-7). While the physical and chemical properties of enantiomers are generally identical, their toxicological profiles can differ. Therefore, this guide should be used with caution, and a thorough risk assessment should be conducted before handling (2R)-Pentane-2-thiol (CAS No. 212195-83-0).
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of 2-pentanethiol. These properties are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C5H12S | [1][2] |
| Molecular Weight | 104.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Unpleasant, sulfuraceous, gassy | [3][4] |
| Boiling Point | 101 °C (lit.) | |
| Melting Point | -168.95 °C | |
| Flash Point | 15 °C | [5] |
| Density | 0.827 g/mL at 25 °C (lit.) | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol.[1] | [1] |
| Vapor Pressure | 23.2 mmHg at 25°C | [5] |
| Refractive Index | n20/D 1.4410 (lit.) | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1][3] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3] |
Hazard Pictograms:
Exposure Controls and Personal Protection
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following table details the recommended personal protective equipment.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves prior to use. Use proper glove removal technique.[5] |
| Protective clothing. | Wear impervious clothing to prevent skin contact.[5] | |
| Respiratory | Respirator with an organic vapor cartridge. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring a safe working environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.[8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3][8]
-
Use non-sparking tools.[3]
-
Ground and bond containers and receiving equipment.[3]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from heat, sparks, and flame.[3]
-
Store in a flammable liquids storage cabinet.
-
Store locked up.[3]
-
Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[9]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Small Spills
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]
-
Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Large Spills
-
Evacuate: Evacuate the immediate and downwind areas.
-
Alert: Notify your institution's emergency response team and environmental health and safety department.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: If it can be done without risk, stop the leak. Use dikes or absorbents to prevent the spill from spreading.
-
Professional Cleanup: Allow trained personnel with appropriate PPE to handle the cleanup.
Fire-Fighting Measures
This compound is a highly flammable liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Toxicological Information
There is a lack of specific toxicological data for this compound. The information below is based on the general properties of thiols and the available data for 2-pentanethiol.
-
Acute Effects:
-
Chronic Effects: No specific data available.
-
LD50/LC50: No specific data available for this compound or 2-pentanethiol. For 2,4,4-TRIMETHYL-2-PENTANETHIOL, the oral LD50 in rats is 52 mg/kg and the inhalation LC50 in rats is 33 ppm/4 hr, indicating high toxicity.[9] This information is for a different compound and should be used for general awareness of the potential toxicity of similar molecules only.
Experimental Protocols
Standard Handling Protocol in a Laboratory Setting
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition.
-
Dispensing:
-
Conduct all dispensing operations within a fume hood.
-
Use a properly calibrated pipette or syringe for transferring the liquid.
-
Ensure the container is opened slowly to release any pressure. .
-
-
Reaction Setup:
-
Set up reactions in a fume hood.
-
Ensure all glassware is properly clamped and secured.
-
Use a heating mantle with a temperature controller for heating; avoid open flames.
-
-
Post-Experiment:
-
Quench any reactive materials safely.
-
Dispose of waste in a designated, properly labeled hazardous waste container.
-
Clean all glassware and the work area thoroughly.
-
Visualizations
Logical Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Spill Response Procedure
Caption: Decision workflow for responding to a spill of this compound.
References
- 1. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Pentanethiol | 2084-19-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Pentanethiol | CAS#:2084-19-7 | Chemsrc [chemsrc.com]
- 7. 2-Pentanethiol(2084-19-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. fishersci.nl [fishersci.nl]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
solubility of (2R)-Pentane-2-thiol in organic solvents
An in-depth search for specific quantitative solubility data for (2R)-Pentane-2-thiol in various organic solvents did not yield specific numerical values in publicly available scientific literature or databases. This suggests that this particular information may not be extensively published. However, based on the general principles of "like dissolves like," this compound, as a relatively nonpolar thiol, is expected to be miscible with or highly soluble in a wide range of common organic solvents.
This guide provides a comprehensive overview of the expected solubility of this compound, methods for its experimental determination, and a representative dataset for a structurally similar compound, 1-Pentanethiol. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development.
Expected Solubility of this compound
This compound is a chiral thiol with a five-carbon chain. Its thiol (-SH) group introduces a slight polarity, but the overall character of the molecule is dominated by the nonpolar pentyl group. Therefore, it is anticipated to exhibit high solubility in nonpolar and moderately polar organic solvents.
General Solubility Trends:
-
High Solubility Expected in:
-
Hydrocarbons: Hexane, Toluene, Benzene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone, Methyl ethyl ketone
-
-
Low Solubility Expected in:
-
Water: The nonpolar alkyl chain will significantly limit its solubility in water.
-
Representative Solubility Data: 1-Pentanethiol
| Solvent | Temperature (°C) | Solubility |
| Acetone | 25 | Miscible |
| Benzene | 25 | Miscible |
| Carbon Tetrachloride | 25 | Miscible |
| Diethyl Ether | 25 | Miscible |
| Ethanol | 25 | Miscible |
| n-Heptane | 25 | Miscible |
| Methanol | 25 | Miscible |
| Toluene | 25 | Miscible |
| Water | 25 | 0.05 g/100 mL |
This data is representative for 1-Pentanethiol and is intended to provide an estimate of the expected solubility behavior of this compound.
Experimental Protocols for Solubility Determination
For a precise determination of the solubility of this compound, a standardized experimental protocol should be followed. A common and reliable method is the isothermal gravimetric method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Micropipettes
-
Gas chromatograph with a suitable detector (e.g., FID or SCD) for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess of the thiol is crucial to ensure that a saturated solution is formed.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to ensure complete phase separation of the undissolved thiol.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear, saturated supernatant using a pre-heated/cooled micropipette to avoid any temperature-induced precipitation.
-
Immediately weigh the extracted sample.
-
Dilute the sample with a known amount of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated gas chromatograph.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the mass of this compound in the original saturated sample.
-
The solubility can then be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility as described above.
Unveiling (2R)-Pentane-2-thiol: A Technical Guide to its Discovery and Scientific History
(2R)-Pentane-2-thiol , a chiral organosulfur compound, holds significance in various scientific domains, from flavor chemistry to asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of its discovery, historical development, and key scientific attributes for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as (R)-sec-amyl mercaptan, is the (R)-enantiomer of 2-pentanethiol. Its molecular structure consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom, which is a stereocenter. This chirality gives rise to two enantiomers, (2R)- and (2S)-pentane-2-thiol, which possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Discovery and Historical Context
The scientific community's interest in chiral thiols grew with the understanding of stereochemistry's crucial role in biological systems, where enantiomers of a compound can exhibit vastly different pharmacological or toxicological effects.
Physicochemical and Spectroscopic Data
Quantitative data for the racemic mixture of 2-pentanethiol is well-documented. However, specific data for the (2R)-enantiomer is less common in publicly available databases. The following tables summarize the available data for 2-pentanethiol (racemic mixture) and highlight the need for further characterization of the pure (2R)-enantiomer.
Table 1: Physicochemical Properties of 2-Pentanethiol (Racemic)
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.21 g/mol | [1] |
| Boiling Point | 101 °C (at 760 mmHg) | [2][3] |
| Melting Point | -168.95 °C | [2] |
| Density | 0.827 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.4410 | [2][4] |
| Vapor Pressure | 23.2 mmHg at 25°C | [2] |
Table 2: Spectroscopic Data for 2-Pentanethiol (Racemic)
| Spectroscopic Technique | Key Features | Reference |
| Mass Spectrometry (GC-MS) | NIST Number: 1285; Main library | [1] |
| ¹H NMR Spectroscopy | Alkyl region signals between 0.9–1.4 ppm | [5] |
Note: Specific optical rotation data for this compound was not found in the reviewed literature. This is a critical parameter for characterizing the enantiopurity of the compound.
Experimental Protocols
Detailed experimental protocols for the stereospecific synthesis or chiral resolution of this compound are not explicitly detailed in readily accessible literature. However, general methodologies for the synthesis and separation of chiral thiols can be adapted.
General Synthesis of Racemic 2-Pentanethiol
A common laboratory synthesis of racemic 2-pentanethiol involves the reaction of 2-bromopentane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
Reaction Scheme:
General Procedure:
-
2-Bromopentane is added dropwise to a solution of sodium hydrosulfide in a suitable solvent (e.g., ethanol) under an inert atmosphere.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by techniques like TLC or GC).
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude 2-pentanethiol is then purified by distillation.
Chiral Resolution of Racemic 2-Pentanethiol
The separation of the enantiomers of 2-pentanethiol can be achieved through chiral resolution techniques. A common method involves the formation of diastereomeric derivatives with a chiral resolving agent.[6]
Workflow for Chiral Resolution:
Figure 1: General workflow for the chiral resolution of racemic 2-pentanethiol.
General Procedure:
-
The racemic 2-pentanethiol is reacted with an enantiomerically pure chiral acid or base to form a mixture of diastereomeric salts.
-
These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.
-
Once separated, the individual diastereomers are treated with an acid or base to regenerate the pure enantiomers of 2-pentanethiol.
Chiral Analysis
The enantiomeric purity of this compound can be determined using chiral gas chromatography (GC) or by nuclear magnetic resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent. A general NMR spectroscopy protocol for determining the absolute configuration of chiral thiols involves the use of chiral derivatizing agents (CDAs) like 2-methoxy-2-phenylacetic acid (MPA). The resulting diastereomeric thioesters exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the absolute configuration.[5][7]
Workflow for Chiral Analysis by NMR:
Figure 2: Workflow for determining the absolute configuration of this compound using a chiral derivatizing agent and NMR spectroscopy.
Biological Activity and Applications
The biological activity of this compound has not been extensively studied as a single enantiomer. The racemic mixture is known to be a flavor and aroma compound, found naturally in guava and yellow passion fruit.[1][2] It is characterized by a sulfurous, gassy, and fruity aroma.[2][8]
In the context of drug development, chiral thiols are important intermediates and can be found in the structure of various pharmaceutically active molecules. The stereochemistry of the thiol-containing center can be critical for the biological activity and selectivity of a drug.
Due to the lack of specific studies on the biological effects of this compound, no signaling pathways involving this molecule can be depicted at this time. Further research is needed to elucidate its specific interactions with biological systems.
Conclusion
While the racemic form of 2-pentanethiol has been characterized and utilized, particularly in the flavor industry, a comprehensive historical and experimental account of the (2R)-enantiomer is not well-documented in publicly accessible literature. The methodologies for the synthesis of chiral thiols and their resolution are well-established and can be applied to obtain enantiomerically pure this compound. Further research is warranted to determine its specific physical properties, such as optical rotation, and to investigate its potential biological activities, which could be of interest to researchers in drug discovery and development. The provided experimental frameworks and analytical methods serve as a foundation for future studies on this specific chiral molecule.
References
- 1. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Pentanethiol | CAS#:2084-19-7 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Pentanethiol | 2084-19-7 [chemicalbook.com]
Methodological & Application
Enantioselective Synthesis of (2R)-Pentane-2-thiol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (2R)-Pentane-2-thiol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described method utilizes a lipase-catalyzed kinetic resolution of racemic 2-pentanethiol. This enzymatic approach offers a highly selective, environmentally friendly, and efficient route to the desired enantiomer. This application note includes a step-by-step experimental protocol, a comprehensive data presentation, and a workflow diagram to guide researchers in the successful synthesis and analysis of this compound.
Introduction
Chiral thiols are important intermediates in the synthesis of numerous biologically active molecules. The specific stereochemistry of these compounds is often crucial for their pharmacological activity. This compound is a key chiral synthon, and its availability in high enantiomeric purity is essential for the development of novel therapeutics. While several methods for the synthesis of chiral thiols exist, enzymatic kinetic resolution has emerged as a powerful strategy due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. This protocol focuses on the use of a commercially available lipase to selectively acylate the (S)-enantiomer of 2-pentanethiol, allowing for the isolation of the desired (2R)-enantiomer with high enantiomeric excess.
Signaling Pathways and Logical Relationships
The overall workflow for the enantioselective synthesis of this compound is depicted below. The process begins with the synthesis of the racemic starting material, followed by the key enzymatic kinetic resolution step, and concludes with the separation and analysis of the desired product.
Caption: Workflow for the enantioselective synthesis of this compound.
Data Presentation
The success of the enantioselective synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following table summarizes expected data based on analogous lipase-catalyzed resolutions of secondary alcohols and thiols.
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of this compound (%) |
| 1 | Candida antarctica Lipase B (CALB), immobilized | Vinyl acetate | Hexane | 24 | ~50 | >95 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 48 | ~45 | >90 |
| 3 | Candida rugosa Lipase (CRL) | Acetic anhydride | Diisopropyl ether | 72 | ~40 | ~85 |
Experimental Protocols
Synthesis of Racemic (R/S)-Pentane-2-thiol
This protocol describes a general method for the synthesis of the racemic starting material.
Materials:
-
Pentan-2-one
-
Lawesson's Reagent
-
Sodium borohydride (NaBH₄)
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Thionation of Pentan-2-one: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-one (1.0 eq) in anhydrous toluene. Add Lawesson's Reagent (0.5 eq) portion-wise with stirring. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup of Thionation: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude pentane-2-thione by flash column chromatography on silica gel.
-
Reduction to Racemic 2-Pentanethiol: Dissolve the purified pentane-2-thione (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Workup of Reduction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude racemic 2-pentanethiol by distillation or flash column chromatography to obtain the desired product.
Lipase-Catalyzed Kinetic Resolution of (R/S)-Pentane-2-thiol
This protocol details the enzymatic resolution to obtain the enantioenriched this compound.
Materials:
-
Racemic (R/S)-Pentane-2-thiol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (or other suitable acyl donor)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å)
-
Orbital shaker or magnetic stirrer
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: To a clean, dry flask, add racemic (R/S)-Pentane-2-thiol (1.0 eq), anhydrous hexane, and activated molecular sieves.
-
Enzyme Addition: Add the immobilized Candida antarctica Lipase B (typically 10-50% by weight of the substrate).
-
Initiation of Resolution: Add vinyl acetate (0.5-0.6 eq) to the mixture. The use of a slight excess of the thiol is intended to ensure that the acylating agent is the limiting reagent, aiming for a conversion close to 50%.
-
Reaction Monitoring: Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at a controlled temperature (typically 25-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: When the conversion reaches approximately 50% (as determined by chiral GC/HPLC analysis), stop the reaction by filtering off the immobilized enzyme.
-
Workup and Separation: Wash the filtered enzyme with fresh solvent. Concentrate the filtrate under reduced pressure to remove the solvent and any remaining acyl donor. The resulting mixture contains the unreacted this compound and the acylated (S)-enantiomer. Separate these two components by flash column chromatography on silica gel.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved this compound is determined by chiral GC or HPLC.
Instrumentation:
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) system.
-
Chiral column (e.g., a cyclodextrin-based column for GC or a chiral stationary phase for HPLC).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane for GC, or a mobile phase component for HPLC). Also, prepare a sample of the starting racemic 2-pentanethiol for comparison.
-
Chromatographic Analysis: Inject the samples onto the chiral column under optimized conditions (temperature program for GC; mobile phase composition and flow rate for HPLC).
-
Data Analysis: The two enantiomers will have different retention times on the chiral column. Integrate the peak areas of the (R) and (S) enantiomers.
-
e.e. Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The protocol described provides a reliable and highly selective method for the enantioselective synthesis of this compound. The use of lipase-catalyzed kinetic resolution is a robust technique that can be readily implemented in a standard organic synthesis laboratory. The detailed experimental procedures and analytical methods will enable researchers to produce and characterize this important chiral building block for its application in drug discovery and development.
Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of (2R)-Pentane-2-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Pentane-2-thiol is a chiral sulfur compound known for its distinct and potent aroma profile.[1][2][3] This volatile thiol contributes significantly to the sensory perception of various natural products and can be a critical component in flavor and fragrance formulations.[1][2] Its analysis presents challenges due to its reactivity, low concentration in complex matrices, and potential for enantiomeric differentiation in sensory perception. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector.[4] This allows for the identification of odor-active compounds, even at concentrations below the detection limits of conventional detectors.[5]
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-O. The methodologies described are applicable to a range of sample matrices relevant to the food, beverage, and pharmaceutical industries.
Data Presentation: Quantitative Olfactometry Data
The following table summarizes typical quantitative data obtained from the GC-O analysis of a standard solution of this compound. Retention indices (RI) are calculated relative to a series of n-alkanes. Odor activity values (OAV) are determined by dividing the concentration of the compound by its odor threshold.
| Compound | Enantiomer | Retention Index (RI) on DB-5 column | Odor Descriptor | Odor Threshold (ng/L in water) | Odor Activity Value (OAV) |
| Pentane-2-thiol | (2R) | 751 (Standard non-polar)[6] | Sulfurous, gassy, ripe fruity, pineapple, tropical fruit-like with a sautéed and roasted savory nuance[1] | 0.1 - 1.0 (Estimated) | >1 (if concentration exceeds threshold) |
Note: The odor threshold is an estimated value based on similar volatile thiols. The actual threshold should be determined experimentally for the specific matrix.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile thiols from liquid matrices such as beverages, biological fluids, or aqueous solutions.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7][8]
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-methyl-3-furanthiol)
Procedure:
-
Pipette 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to enhance the release of volatile compounds.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Incubate the vial at 40°C for 30 minutes with constant agitation (e.g., 250 rpm).[9]
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
Gas Chromatography-Olfactometry (GC-O) System Configuration
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Olfactory Detection Port (ODP) connected to the GC column outlet via a splitter.[4]
-
Humidified air supply to the ODP to prevent nasal dehydration.
-
Chiral capillary column (e.g., Hydrodex β-6TBDM, 25 m x 0.25 mm i.d.) for enantiomeric separation. For non-chiral analysis, a DB-5 or equivalent column can be used.[10]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless for 1 minute
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Column Effluent Split Ratio: 1:1 (to FID/MS and ODP)
-
ODP Transfer Line Temperature: 220°C
Olfactometry Protocol
Assessors:
-
A panel of at least three trained assessors is recommended.
-
Assessors should be screened for their ability to detect and describe odors.
Procedure:
-
Each assessor sniffs the effluent from the ODP throughout the chromatographic run.
-
Upon detecting an odor, the assessor records the retention time and provides a detailed description of the odor character.
-
The intensity of the odor can be rated on a continuous scale (e.g., 0 = no odor, 5 = very strong odor).
-
The data from all assessors are compiled to create an aromagram, which is a plot of odor intensity versus retention time.
Mandatory Visualizations
Caption: Experimental workflow for GC-O analysis of this compound.
Caption: Simplified olfactory signal transduction pathway.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the GC-O analysis of this compound. The combination of HS-SPME for sample preparation and GC-O for analysis allows for the sensitive and selective identification of this potent odorant in complex matrices. The use of a chiral column is essential for differentiating between the enantiomers of pentane-2-thiol, which may possess distinct sensory properties. Researchers, scientists, and drug development professionals can adapt these methods to their specific applications, contributing to a deeper understanding of the role of this compound in flavor, fragrance, and other areas of chemical and biological significance.
References
- 1. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]
- 2. Buy 2-Pentanethiol | 2084-19-7 [smolecule.com]
- 3. 2-Pentanethiol | 2084-19-7, 2-Pentanethiol Formula - ECHEMI [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: (2R)-Pentane-2-thiol as a Flavor Standard in Food Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (2R)-Pentane-2-thiol as a flavor standard in food science. This document outlines its chemical properties, flavor profile, and its application in both sensory and analytical testing, complete with experimental protocols and data presentation.
This compound is a chiral sulfur-containing organic compound known for its potent and distinct aroma.[1] It is utilized in the flavor and fragrance industry to impart specific sensory characteristics to a variety of food and beverage products.[2][3] Its defined aroma profile makes it a valuable tool for sensory panel training, quality control, and as a standard in analytical chromatography.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Pentanethiol (the racemate of this compound) is presented in Table 1. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C5H12S | [1][2] |
| Molecular Weight | 104.21 g/mol | [2] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Sulfuraceous, gassy, with notes of coffee, bacon, roasted savory, and tropical fruit | [2][3] |
| Boiling Point | 101 °C | [2] |
| Density | 0.827 g/mL at 25 °C | [2] |
| Flash Point | 80 °F | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol | [4] |
Table 1: Chemical and physical properties of 2-Pentanethiol.
Flavor Profile
This compound is recognized for its complex and potent flavor profile. Its characteristic notes are valuable for creating nuanced flavors in food products and for training sensory panelists to identify specific sulfurous off-notes.[2][3]
-
Primary Descriptors : Sulfuraceous, gassy, roasted, savory.
-
Secondary Descriptors : Coffee, bacon, tropical fruit, pineapple.[2][3]
Due to its high potency, it is typically used at very low concentrations, often in the parts per billion (ppb) or even parts per trillion (ppt) range.
Application in Sensory Analysis
As a flavor standard, this compound is instrumental in various sensory evaluation protocols. It can be used for training sensory panelists to recognize specific aroma attributes, as a reference in descriptive analysis, and in discrimination testing to assess differences between products.
Protocol: Sensory Panelist Training
This protocol outlines the use of this compound for training a sensory panel to identify its characteristic aroma.
Objective: To familiarize panelists with the specific aroma of this compound and to calibrate their sensory perception for its detection and intensity rating.
Materials:
-
This compound standard solution (e.g., 1 ppm in ethanol)
-
Odor-free base product (e.g., deionized water, light beer, or a neutral food base)
-
Glass sniffing jars with lids
-
Pipettes
-
Panelist evaluation sheets
Procedure:
-
Standard Preparation: Prepare a series of concentrations of this compound in the chosen base product. A good starting range would be from below the detection threshold to a clearly perceivable intensity (e.g., 0.1, 1, 5, and 10 ppb).
-
Sample Presentation: Present the samples to the panelists in a randomized order in sniffing jars. Include a blank sample (base product only) as a control.
-
Evaluation: Instruct panelists to sniff the headspace of each jar and describe the aroma. Provide them with a list of potential descriptors (e.g., sulfur, cooked cabbage, coffee, tropical fruit) to guide their evaluation.
-
Intensity Rating: Ask panelists to rate the intensity of the characteristic aroma on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Discussion and Calibration: After individual evaluations, hold a group discussion to align on the description of the aroma and the intensity ratings. This helps in developing a common vocabulary for the panel.
Protocol: Triangle Test for Off-Note Detection
This protocol describes a triangle test to determine if a noticeable difference exists between a control product and a product potentially containing a this compound-like off-note.
Objective: To determine if a sensory difference exists between two samples, where one may contain a sulfurous off-note.
Materials:
-
Control product (Sample A)
-
Test product (Sample B)
-
This compound standard for reference (optional)
-
Identical, coded sample cups
-
Water for palate cleansing
Procedure:
-
Sample Preparation: Prepare two sets of samples: one with the control product (A) and one with the test product (B).
-
Sample Presentation: Present three coded samples to each panelist. Two of the samples are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.[1][2][4][6][7]
-
Evaluation: Instruct panelists to taste or sniff the samples from left to right and identify the sample that is different from the other two.[1][6][7]
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third for a triangle test). Statistical analysis (e.g., using a chi-squared test or consulting a statistical table for triangle tests) is used to determine if the difference is significant.[4][7]
Application in Analytical Chemistry
This compound can be used as an external or internal standard for the quantification of volatile sulfur compounds in food and beverage samples using gas chromatography (GC).
Protocol: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of volatile thiols in a liquid food matrix using this compound as an internal standard. Due to the high reactivity and low concentration of thiols, a derivatization step is often necessary to improve stability and detection.
Objective: To quantify the concentration of a target thiol in a sample using this compound as an internal standard.
Materials:
-
This compound standard solution (for internal standard)
-
Target thiol standard solution (for calibration curve)
-
Derivatization agent (e.g., pentafluorobenzyl bromide, PFBBr)
-
Organic solvent (e.g., dichloromethane)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the liquid sample, add a known amount of the this compound internal standard solution.
-
Perform an extraction, for example, using headspace SPME.
-
-
Derivatization (if necessary):
-
The derivatization can be performed directly in the sample vial or on the SPME fiber. For PFBBr, this typically involves exposing the fiber to the headspace of the sample and then to the headspace of the derivatizing agent.
-
-
GC-MS Analysis:
-
Inject the derivatized sample (or headspace) into the GC-MS system.
-
Use a suitable GC column for volatile sulfur compounds (e.g., a non-polar or mid-polar column).[8][9][10][11][12]
-
Develop a temperature program that effectively separates the target analyte from other matrix components.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for the derivatized target thiol and the derivatized this compound.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of the target thiol and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte.
-
Determine the concentration of the target thiol in the sample by using the peak area ratio from the sample analysis and the calibration curve.
-
Recommended GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Example GC-MS parameters for volatile thiol analysis. These parameters may need to be optimized for specific applications.
Olfactory Signaling Pathway
The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. The following diagram illustrates a generalized olfactory signal transduction pathway.
Stability and Handling
Proper handling and storage of this compound standards are crucial for maintaining their integrity and ensuring accurate and reproducible results.
-
Storage: Store in a cool, dark place in a tightly sealed container to prevent oxidation and volatilization.
-
Preparation of Solutions: Prepare stock solutions in a non-reactive solvent such as ethanol. Due to the potency of the aroma, it is advisable to work in a well-ventilated area or a fume hood.
-
Stability: Diluted aqueous solutions of thiols can be unstable. It is recommended to prepare fresh dilutions for each sensory session or analytical run. For longer-term storage of diluted standards, refrigeration in a sealed container can help to minimize degradation for up to 48 hours.[2]
By following these application notes and protocols, researchers and scientists can effectively utilize this compound as a flavor standard to achieve reliable and consistent results in their food science and flavor research endeavors.
References
- 1. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 2. Measuring Flavor and Sensory Protocols [sensapure.com]
- 3. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Page loading... [wap.guidechem.com]
- 6. grownextgen.org [grownextgen.org]
- 7. Triangle Test [sensorysociety.org]
- 8. fishersci.ca [fishersci.ca]
- 9. trajanscimed.com [trajanscimed.com]
- 10. fishersci.com [fishersci.com]
- 11. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 12. 選擇毛細管 GC 色譜柱 [sigmaaldrich.com]
Application Notes and Protocols for (2R)-Pentane-2-thiol in Aroma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2R)-Pentane-2-thiol in aroma research, including its sensory properties, analytical methodologies, and the underlying biological pathways for its perception.
This compound , a chiral sulfur compound, is a significant contributor to the aroma of various tropical fruits. Its potent and complex aroma profile makes it a molecule of high interest in the fields of flavor chemistry, food science, and sensory neuroscience. Understanding its properties and the methods for its analysis is crucial for product development, quality control, and fundamental aroma research.
Sensory Profile and Quantitative Data
This compound is characterized by a complex aroma profile, possessing both fruity and sulfurous notes. It is a key aroma compound found in guava and yellow passion fruit[1]. The sensory characteristics of the racemic mixture, 2-pentanethiol, are described as sulfurous, gassy, with notes of roasted savory coffee and bacon, and a tropical, pulpy pineapple-like fruitiness[1].
Table 1: Sensory and Physicochemical Properties of 2-Pentanethiol
| Property | Value | Reference |
| Aroma Descriptors | Sulfurous, ripe fruity, pineapple, tropical fruit-like, sautéed and roasted savory nuance | [1] |
| Taste Descriptors | Sulfurous, coffee, bacon, roasted savory, tropical pulpy pineapple-like | [1] |
| Natural Occurrence | Guava, Yellow Passion Fruit | [1] |
| Molecular Formula | C5H12S | |
| Molecular Weight | 104.21 g/mol | |
| Boiling Point | 101 °C | [1] |
| Flash Point | 80 °F (26.67 °C) | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol |
Experimental Protocols
The analysis of volatile thiols like this compound presents analytical challenges due to their low concentrations in food matrices and their high reactivity. The following protocols are synthesized from established methods for the analysis of volatile sulfur compounds in complex matrices.
Protocol 1: Sample Preparation for Analysis of this compound from a Food Matrix
This protocol describes a general procedure for the extraction and concentration of volatile thiols from a fruit matrix, suitable for subsequent analysis by Gas Chromatography-Olfactometry (GC-O) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Food sample (e.g., guava puree)
-
Dichloromethane (CH2Cl2), high purity
-
Anhydrous sodium sulfate (Na2SO4)
-
Internal standard (e.g., 2-heptanethiol, if not naturally present in the sample)
-
Centrifuge
-
Rotary evaporator
-
Vigreux column
-
Glassware
Procedure:
-
Homogenization: Homogenize the food sample to a puree.
-
Internal Standard Addition: Add a known amount of the internal standard to the homogenized sample. This will be used for quantification.
-
Solvent Extraction:
-
Perform a liquid-liquid extraction of the puree with dichloromethane. A typical ratio is 2:1 (solvent:sample, v/w).
-
Repeat the extraction three times to ensure efficient recovery of the volatile compounds.
-
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Concentration:
-
Carefully concentrate the dried extract using a rotary evaporator at a low temperature (e.g., 30-35 °C) to minimize the loss of volatile compounds.
-
Further concentrate the extract to a final volume of approximately 1-2 mL using a Vigreux column.
-
-
Storage: Store the final extract at -20 °C in a sealed vial until analysis.
Protocol 2: Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for volatile compound analysis (e.g., DB-Wax or equivalent polar column).
-
Humidified air supply for the olfactometry port.
Procedure:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the prepared extract into the GC inlet.
-
Chromatographic Separation:
-
Use a suitable temperature program to separate the volatile compounds. A typical program might start at 40 °C, hold for 2 minutes, and then ramp up to 220 °C at a rate of 5 °C/min.
-
The effluent from the column is split between the FID and the olfactometry port.
-
-
Olfactometry Analysis:
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
The data from the olfactometry analysis is then correlated with the peaks from the FID chromatogram to identify the retention times of the odor-active compounds.
-
-
Identification: The identification of this compound can be confirmed by comparing its retention time and odor description with that of an authentic standard analyzed under the same conditions.
Signaling Pathway for Thiol Perception
The perception of odors, including thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
Recent research has identified a specific human olfactory receptor, OR2T11 , that is responsive to low-molecular-weight thiols. The activation of this receptor is notably modulated by the presence of copper ions. This suggests a potential mechanism where metal ions play a role in the detection of certain sulfur compounds.
The general signaling cascade following the activation of an olfactory receptor is as follows:
-
Binding: An odorant molecule, such as this compound, binds to its specific olfactory receptor (e.g., OR2T11).
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na+ and Ca2+) through the opened channels depolarizes the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
Visualizations
Figure 1: Experimental workflow for the analysis of this compound.
References
Application Note: Chiral Separation of Pentane-2-thiol Enantiomers by Gas Chromatography
Introduction
Pentane-2-thiol is a chiral sulfur compound that can exist as two enantiomers, (R)- and (S)-pentane-2-thiol. Due to the stereospecific nature of biological and chemical systems, the individual enantiomers can exhibit different properties, such as odor and biological activity. Consequently, the ability to separate and quantify these enantiomers is crucial in fields like flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. This application note outlines a protocol for the chiral separation of pentane-2-thiol enantiomers using gas chromatography (GC) with a chiral stationary phase.
Volatile thiols are known to be challenging to analyze due to their reactivity, potential for oxidation, and often low concentrations in complex matrices.[1][2][3] The analytical approach often involves gas chromatography coupled with a sensitive detector. For the separation of enantiomers, a chiral stationary phase (CSP) is essential.[4][5] Cyclodextrin-based CSPs are widely used for the chiral separation of a variety of compounds, including alcohols that are structurally similar to the target analyte.[6][7]
This protocol is based on established methods for the chiral separation of analogous volatile compounds and provides a robust starting point for method development and validation.
Experimental Protocol
This protocol details the necessary steps for the sample preparation, derivatization (optional but recommended), and GC analysis of pentane-2-thiol enantiomers.
1. Materials and Reagents
-
(R)-pentane-2-thiol standard
-
(S)-pentane-2-thiol standard
-
Racemic pentane-2-thiol
-
Methanol (or another suitable solvent), HPLC grade
-
Optional Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas, high purity
2. Instrumentation and Columns
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary GC Column: A cyclodextrin-based stationary phase is recommended. A good starting point would be a column with a stationary phase such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, for example, a CYCLOSIL-B column or equivalent.
-
Column Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
3. Sample Preparation
-
Standard Preparation:
-
Prepare individual stock solutions of (R)- and (S)-pentane-2-thiol, and a racemic mixture, in methanol at a concentration of 1000 µg/mL.
-
Perform serial dilutions to create working standards at concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Extraction (from a matrix, e.g., wine):
-
For liquid samples, a liquid-liquid extraction (LLE) can be performed. To 10 mL of the sample, add 2 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the organic (bottom) layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract is now ready for optional derivatization or direct injection.
-
4. Derivatization (Optional, for improved peak shape and stability)
-
To 100 µL of the dried extract or standard solution, add 50 µL of MTBSTFA.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC analysis.
5. GC Method Parameters
-
Injector:
-
Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 3°C/min to 150°C
-
Hold at 150°C for 5 minutes
-
-
Detector (FID):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for the chiral separation of pentane-2-thiol enantiomers based on the described protocol. These values are for illustrative purposes and will require experimental verification.
| Analyte | Retention Time (min) | Resolution (Rs) |
| (R)-pentane-2-thiol | 18.5 | \multirow{2}{*}{> 1.5} |
| (S)-pentane-2-thiol | 19.2 |
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of pentane-2-thiol.
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of (2R)-Pentane-2-thiol using Chiral Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of the chiral thiol (2R)-Pentane-2-thiol in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with chiral Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a chiral sulfur compound that can be found as a volatile component in some natural products and may be of interest in the food, beverage, and pharmaceutical industries due to its sensory properties and potential biological activity. Accurate quantification of the specific enantiomer, this compound, is crucial for quality control, flavor and fragrance profiling, and pharmacokinetic studies. This application note describes a validated method for the enantioselective analysis of this compound.
The analysis of thiols presents challenges due to their high volatility, reactivity, and potential for oxidation.[1] Furthermore, the separation of enantiomers requires the use of a chiral stationary phase in gas chromatography.[2] This protocol utilizes HS-SPME for sample enrichment, which is a solvent-free and sensitive technique for extracting volatile and semi-volatile compounds from a sample matrix. Subsequent analysis by chiral GC-MS allows for the separation and quantification of the (2R)- and (2S)-pentane-2-thiol enantiomers.
Experimental
Principle
The analytical workflow involves the extraction of volatile thiols, including this compound, from the headspace of a sample using an SPME fiber. The adsorbed analytes are then thermally desorbed in the GC inlet, where they are separated on a chiral capillary column. The separated enantiomers are subsequently detected and quantified by a mass spectrometer.
Caption: Experimental workflow for the quantification of this compound.
Reagents and Materials
-
This compound analytical standard
-
(2S)-Pentane-2-thiol analytical standard (for enantiomeric separation validation)
-
Internal Standard (e.g., 2-Methyl-2-butanethiol or other suitable thiol)
-
Methanol, HPLC grade
-
Sodium chloride (for salting out effect in HS-SPME)
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas chromatograph with a split/splitless injector and a mass selective detector (GC-MS).
-
Chiral capillary column (e.g., Hydrodex β-6TBDM, 25 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent cyclodextrin-based chiral column).
-
Autosampler with SPME capability.
Sample Preparation Protocol (HS-SPME)
-
Sample Aliquoting: Place 5 g of the homogenized sample (e.g., fruit puree, beverage) or 5 mL of a liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the vial.
-
Salting Out: Add 1 g of sodium chloride to the vial to enhance the release of volatile compounds from the matrix.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap.
-
Incubation: Place the vial in the autosampler tray and incubate at 40°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
Caption: HS-SPME sample preparation workflow.
Chiral GC-MS Protocol
-
Desorption: After extraction, the SPME fiber is automatically inserted into the heated GC inlet for thermal desorption of the analytes.
-
Chromatographic Separation: The desorbed compounds are separated on the chiral GC column.
-
Mass Spectrometric Detection: The eluting compounds are detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
GC-MS Parameters:
| Parameter | Value |
| Injector | |
| Mode | Splitless |
| Inlet Temperature | 250°C |
| Desorption Time | 2 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40°C, hold for 2 min |
| Ramp Rate | 5°C/min to 220°C |
| Final Temperature | 220°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| This compound | To be determined based on fragmentation pattern (e.g., 104, 71, 43) |
| Internal Standard | To be determined based on fragmentation pattern |
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the this compound enantiomer and the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations.
Caption: Data analysis and quantification workflow.
Method Validation Data
The following table summarizes typical validation parameters for the quantitative analysis of chiral thiols using HS-SPME-GC-MS. This data is representative and should be established for each specific laboratory and sample matrix.
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 10% |
| Inter-day (n=6) | < 15% |
| Accuracy (Recovery %) | |
| Spiked Samples (3 levels) | 90 - 110% |
| Enantiomeric Resolution (Rs) | > 1.5 between (2R)- and (2S)- enantiomers |
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. The use of a chiral stationary phase allows for the successful separation of the enantiomers, which is critical for accurate quantification. This protocol can be adapted for various sample matrices and is suitable for applications in quality control, research, and development. It is recommended to perform a full method validation in the specific sample matrix of interest before routine use.
References
Application Note: Structure Elucidation of (2R)-Pentane-2-thiol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the structural elucidation of the chiral molecule (2R)-Pentane-2-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein cover sample preparation, and 1D and 2D NMR data acquisition. Expected chemical shifts and coupling constants are provided based on predicted data to facilitate spectral interpretation. This application note is intended to serve as a practical resource for researchers in organic chemistry, pharmacology, and drug development who are engaged in the characterization of small chiral molecules.
Introduction
This compound is a chiral organosulfur compound. The precise determination of its three-dimensional structure is crucial for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. This note describes the application of one- and two-dimensional NMR experiments for the complete structural assignment of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are intended as a guide for spectral analysis. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CH₃) | 0.92 | Triplet | 7.4 |
| H2 (CH₂) | 1.45 - 1.55 | Multiplet | - |
| H3 (CH₂) | 1.45 - 1.55 | Multiplet | - |
| H4 (CH) | 2.75 | Sextet | 6.7 |
| H5 (CH₃) | 1.30 | Doublet | 6.7 |
| SH | 1.35 | Doublet | 8.0 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₃) | 13.8 |
| C2 (CH₂) | 20.6 |
| C3 (CH₂) | 38.5 |
| C4 (CH) | 41.3 |
| C5 (CH₃) | 23.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. Due to the volatility and odor of thiols, it is important to handle the sample in a well-ventilated fume hood.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent peak[1].
-
Dissolution: Cap the NMR tube securely and gently invert it several times to ensure complete dissolution of the sample. If necessary, sonicate the sample for a few minutes.
-
Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to avoid line broadening in the spectrum.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Purpose: To determine the number of different proton environments and their neighboring protons.
-
Key Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
-
-
¹³C{¹H} NMR Spectroscopy:
-
Purpose: To determine the number of different carbon environments.
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Spectral Width: 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Key Parameters:
-
Pulse Program: Standard DEPT-135 sequence.
-
Acquisition parameters similar to the ¹³C{¹H} experiment.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those on adjacent carbons.
-
Key Parameters:
-
Pulse Program: Standard COSY sequence (cosygpqf).
-
Spectral Width (F2 and F1): 12 ppm.
-
Number of Increments: 256.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Key Parameters:
-
Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).
-
F2 (¹H) Spectral Width: 12 ppm.
-
F1 (¹³C) Spectral Width: 180 ppm.
-
Number of Increments: 256.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the carbon skeleton.
-
Key Parameters:
-
Pulse Program: Standard HMBC sequence with gradient selection (hmbcgplpndqf).
-
F2 (¹H) Spectral Width: 12 ppm.
-
F1 (¹³C) Spectral Width: 220 ppm.
-
Number of Increments: 256.
-
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathway of NMR Data to Structure
The following diagram illustrates how the information from the different NMR experiments logically connects to confirm the structure of this compound.
Caption: Logical connections from NMR data to the final structure.
Conclusion
NMR spectroscopy provides an unambiguous and detailed method for the structural elucidation of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can confidently determine the chemical structure, including the connectivity of all atoms within the molecule. The protocols and predicted data presented in this application note serve as a valuable resource for the routine analysis of this and similar chiral thiols.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation of (2R)-Pentane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Pentane-2-thiol is a chiral sulfur-containing organic compound. The analysis of such compounds is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and drug metabolism studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Understanding the fragmentation pattern of this compound under electron ionization (EI) is essential for its unambiguous identification in complex matrices. These application notes provide a detailed overview of the mass spectrometry fragmentation of this compound, including experimental protocols and a summary of its characteristic fragment ions. While the stereochemistry at the C2 position is important for its biological activity and sensory properties, it does not significantly influence the fragmentation pattern under standard EI-MS conditions. Therefore, the data presented here is applicable to both the enantiomer and the racemic mixture.
Mass Spectrometry Fragmentation Profile of 2-Pentanethiol
The electron ionization mass spectrum of 2-pentanethiol is characterized by several key fragment ions that arise from predictable cleavage pathways for aliphatic thiols. The molecular ion peak ([M]+) is typically observed, though it may be of low intensity. The fragmentation is dominated by α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and C-S bond cleavage.
Quantitative Fragmentation Data
The relative intensities of the most significant ions in the mass spectrum of 2-pentanethiol are summarized in the table below. This data is based on the electron ionization mass spectrum available in the NIST Mass Spectrometry Data Center.[1]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 104 | [C5H12S]+• (Molecular Ion) | 20 |
| 71 | [C5H11]+ | 35 |
| 61 | [CH3CH=SH]+• | 100 (Base Peak) |
| 47 | [CH3S]+ | 15 |
| 43 | [C3H7]+ | 85 |
| 41 | [C3H5]+ | 60 |
| 35 | [SH]+ | 10 |
| 29 | [C2H5]+ | 40 |
| 27 | [C2H3]+ | 50 |
Experimental Protocols
This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed to isolate the analyte and minimize matrix interference.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile thiols.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 (can be adjusted based on sample concentration).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-150.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Speed: 1000 amu/s.
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the analyte, as detailed in the quantitative data table and the fragmentation pathway diagram.
Fragmentation Pathway Visualization
The following diagram illustrates the major fragmentation pathways of 2-pentanethiol upon electron ionization.
Caption: Proposed mass spectrometry fragmentation pathway of 2-pentanethiol.
Conclusion
The mass spectrometry fragmentation of this compound provides a characteristic fingerprint that is invaluable for its identification. The protocol and data presented here serve as a comprehensive guide for researchers and professionals working with this and similar volatile sulfur compounds. Accurate interpretation of the mass spectrum, in conjunction with chromatographic data, allows for the confident analysis of this compound in various applications.
References
Application Notes and Protocols for the Introduction of a Thiol Group at the C2 Position of Pentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of pentane-2-thiol, a valuable intermediate in pharmaceutical and organic chemistry. The following protocols outline four distinct and effective methods for introducing a thiol group at the C2 position of a pentane backbone. Each method is presented with a detailed experimental protocol, a summary of its advantages and disadvantages, and the expected outcomes.
Introduction
Pentane-2-thiol is a secondary thiol whose structural motif is of interest in the development of various organic molecules, including active pharmaceutical ingredients. The introduction of a thiol group at a specific carbon atom, such as the C2 position of pentane, allows for a variety of subsequent chemical modifications. This document details four reliable methods to achieve this transformation, starting from readily available precursors: 2-bromopentane and 2-pentanol. The selection of the most suitable method will depend on factors such as the desired stereochemistry, required yield, and the reaction conditions compatible with other functionalities in the starting material.
Methods for the Synthesis of Pentane-2-thiol
Four primary methods for the synthesis of pentane-2-thiol are described:
-
Method 1: Nucleophilic Substitution of 2-Bromopentane with Sodium Hydrosulfide. This is a direct and widely used method involving the reaction of a secondary alkyl halide with a sulfur nucleophile.
-
Method 2: Conversion of 2-Pentanol to a Tosylate Followed by Nucleophilic Substitution. This two-step method involves the activation of the hydroxyl group of 2-pentanol by converting it to a tosylate, which is an excellent leaving group, followed by displacement with a sulfur nucleophile. This method is known to proceed with inversion of stereochemistry.[1][2]
-
Method 3: Direct Conversion of 2-Pentanol with Lawesson's Reagent. This method provides a one-pot conversion of a secondary alcohol directly to a thiol.[3][4][5]
-
Method 4: Thiolation of 2-Bromopentane via an S-alkylisothiouronium Salt. This method involves the reaction of 2-bromopentane with thiourea to form a stable S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[6][7][8][9][10][11]
Data Presentation
The following table summarizes the key quantitative data for the different synthetic methods.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1. Nucleophilic Substitution | 2-Bromopentane | Sodium Hydrosulfide (NaSH) | 60-75 | >95 | Adapted from general procedures[7][10] |
| 2. Via Tosylate Intermediate | 2-Pentanol | p-Toluenesulfonyl chloride, Pyridine, NaSH | 70-85 (overall) | >97 | Adapted from[12] |
| 3. Direct Conversion with Lawesson's Reagent | 2-Pentanol | Lawesson's Reagent | 50-65 | >90 | Adapted from |
| 4. Via S-alkylisothiouronium Salt | 2-Bromopentane | Thiourea, Sodium Hydroxide | 75-90 | >98 | Adapted from[6] |
Physical and Spectroscopic Data for Pentane-2-thiol:
| Property | Value |
| Molecular Formula | C₅H₁₂S |
| Molecular Weight | 104.21 g/mol [7][13] |
| Boiling Point | 114.8 °C at 760 mmHg[6] |
| Density | 0.83 g/cm³[6] |
| Refractive Index (n²⁰/D) | 1.4410[6] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.85 (m, 1H, -CH-SH), 1.65-1.45 (m, 2H, -CH₂-), 1.40-1.25 (m, 2H, -CH₂-), 1.30 (d, J=6.8 Hz, 3H, -CH₃), 0.90 (t, J=7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 40.5 (-CH-SH), 38.2 (-CH₂-), 23.5 (-CH₃), 20.8 (-CH₂-), 13.9 (-CH₃) |
| Mass Spectrum (EI) m/z | 104 (M⁺), 71, 61, 47, 43, 41, 33[13] |
Experimental Protocols
Method 1: Nucleophilic Substitution of 2-Bromopentane with Sodium Hydrosulfide
This protocol describes the direct displacement of the bromide in 2-bromopentane with a hydrosulfide anion.
Materials:
-
2-Bromopentane
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide hydrate (1.2 equivalents) in ethanol (10 mL per gram of 2-bromopentane).
-
Add 2-bromopentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH ~5 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure pentane-2-thiol.
Workflow Diagram:
Method 2: Conversion of 2-Pentanol to a Tosylate Followed by Nucleophilic Substitution
This two-step protocol involves the activation of the alcohol and subsequent substitution.
Step A: Tosylation of 2-Pentanol
Materials:
-
2-Pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pentanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Quench the reaction by slowly adding cold water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pentan-2-yl tosylate. The product is often used in the next step without further purification.
Step B: Nucleophilic Substitution of Pentan-2-yl Tosylate
Materials:
-
Pentan-2-yl tosylate (from Step A)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve pentan-2-yl tosylate (1.0 equivalent) in DMF.
-
Add sodium hydrosulfide hydrate (1.5 equivalents) and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by distillation to obtain pentane-2-thiol.
Logical Relationship Diagram:
Method 3: Direct Conversion of 2-Pentanol with Lawesson's Reagent
This protocol describes a one-pot synthesis of the thiol from the corresponding alcohol.
Materials:
-
2-Pentanol
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-pentanol (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) for 2-4 hours. The reaction should be monitored by TLC to avoid the formation of dehydration byproducts.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure pentane-2-thiol.
Reaction Pathway Diagram:
Method 4: Thiolation of 2-Bromopentane via an S-alkylisothiouronium Salt
This method proceeds through a stable intermediate, which is then hydrolyzed.
Step A: Formation of the S-alkylisothiouronium Salt
Materials:
-
2-Bromopentane
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.
-
Add 2-bromopentane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux for 3-5 hours. The S-(pentan-2-yl)isothiouronium bromide will precipitate as a white solid.
-
Cool the mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step B: Hydrolysis of the S-alkylisothiouronium Salt
Materials:
-
S-(pentan-2-yl)isothiouronium bromide (from Step A)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve the S-(pentan-2-yl)isothiouronium bromide (1.0 equivalent) in water.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with 1 M HCl to pH ~5.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. Purify the crude product by distillation to obtain pentane-2-thiol.
Experimental Workflow Diagram:
Conclusion
The four methods presented provide robust and reliable pathways for the synthesis of pentane-2-thiol. The choice of method will be dictated by the specific requirements of the research or development project. For a direct and high-yielding synthesis from an alkyl halide, the S-alkylisothiouronium salt method (Method 4) is often preferred. When stereochemical control is critical, the tosylate method (Method 2) offers a predictable inversion of configuration. The direct nucleophilic substitution (Method 1) is a straightforward approach, while the use of Lawesson's reagent (Method 3) provides a convenient one-pot conversion from an alcohol, albeit sometimes with lower yields due to potential side reactions. Careful consideration of the starting material availability, desired yield, purity, and stereochemical outcome will guide the selection of the optimal synthetic route.
References
- 1. Solved Problem 10.7 Show how to convert (R)-2-pentanol to | Chegg.com [chegg.com]
- 2. Solved 8. Show the steps for how to convert (R)-2-pentanol | Chegg.com [chegg.com]
- 3. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Isothiouronium - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Video: Preparation and Reactions of Thiols [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (2R)-Pentane-2-thiol in Creating Savory Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (2R)-Pentane-2-thiol, a potent sulfur-containing flavor compound, and its application in the development of savory flavor profiles. This document includes its sensory characteristics, proposed mechanism of action, and detailed protocols for its evaluation and application in food systems.
Introduction to this compound
This compound, an enantiomer of 2-pentanethiol, is a volatile organic compound known for its significant contribution to the aroma and flavor of various foods.[1] As a member of the thiol group, it possesses a characteristic sulfurous odor.[1] While often described as unpleasant in high concentrations, at specific dilutions, it imparts desirable savory, roasted, and meaty notes, making it a valuable tool for flavor chemists.[1] This compound and its racemic mixture, 2-pentanethiol, are recognized as flavoring agents in the food industry.
Sensory Profile and Applications
This compound is characterized by a complex and potent aroma profile. At appropriate concentrations, it can contribute the following desirable notes to savory products:
-
Roasted and Meaty: It can impart a distinct roasted and savory character, reminiscent of cooked meats.
-
Coffee and Bacon: Subtle notes of coffee and bacon have also been attributed to this compound, adding complexity to flavor profiles.[1]
-
Tropical and Fruity Nuances: Interestingly, it can also provide tropical and ripe fruit undertones, which can be leveraged to create unique and multifaceted savory flavors.[1]
Due to its potent nature, this compound is used at very low concentrations, typically in the parts-per-billion (ppb) range. Its applications span a wide variety of savory products, including:
-
Plant-based meat analogues
-
Soups, sauces, and gravies
-
Savory snacks and seasonings
-
Processed meat products
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of 2-Pentanethiol (racemic mixture) is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂S | [2] |
| Molecular Weight | 104.21 g/mol | [2] |
| Appearance | Colorless to light-yellow liquid | [1] |
| Odor | Sulfuraceous, gassy, with notes of coffee, bacon, roasted savory, and tropical fruit | [1] |
| Boiling Point | 101 °C | [1] |
| Flash Point | 26.67 °C | |
| Solubility | Slightly soluble in water; soluble in alcohol |
Note: Specific data for the (2R)-enantiomer is limited in publicly available literature. The data presented is for the racemic mixture, 2-pentanethiol.
Proposed Mechanism of Action: Olfactory Signaling Pathway
The perception of thiols, including this compound, is mediated by specific olfactory receptors (ORs) located in the olfactory sensory neurons. The key receptor identified for the detection of low-molecular-weight thiols is the human olfactory receptor OR2T11 , a G-protein coupled receptor (GPCR).[3][4] The activation of this receptor requires the presence of copper ions as a cofactor.[4][5]
The proposed signaling cascade is as follows:
-
This compound , facilitated by a copper ion, binds to the OR2T11 receptor.
-
This binding event induces a conformational change in the receptor, activating the associated G-protein (Gαolf).
-
The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the olfactory sensory neuron.
-
This depolarization generates an action potential that is transmitted to the brain, resulting in the perception of the savory and sulfurous aroma.
Experimental Protocols
The following protocols provide a framework for the evaluation and application of this compound in a savory food matrix.
Protocol 1: Determination of Odor Detection Threshold
Objective: To determine the odor detection threshold of this compound in water using a sensory panel.
Materials:
-
This compound (food grade)
-
Deionized, odor-free water
-
Glass sniffing bottles with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory panel of at least 10 trained assessors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in deionized water to achieve concentrations ranging from 0.01 ppb to 100 ppb.
-
Sample Presentation: For each concentration level, present three sniffing bottles to each panelist. Two bottles will contain only deionized water (blanks), and one will contain the diluted thiol solution. The order of presentation should be randomized for each panelist.
-
Sensory Evaluation: Panelists are instructed to sniff the contents of each bottle and identify the bottle that has a different aroma. This is known as a 3-Alternative Forced Choice (3-AFC) test.
-
Data Analysis: The odor detection threshold is defined as the concentration at which 50% of the panel can correctly identify the sample containing the thiol. This can be calculated using statistical methods such as the geometric mean of the individual thresholds.
Protocol 2: Application in a Plant-Based Meat Analogue
Objective: To evaluate the sensory impact of this compound on the flavor profile of a plant-based burger patty.
Materials:
-
Plain, unseasoned plant-based burger patties (e.g., soy or pea protein-based)
-
This compound stock solution (10 ppm in vegetable oil)
-
Micropipettes
-
Control samples (patties with no added thiol)
-
Trained sensory panel (8-12 members)
-
Quantitative Descriptive Analysis (QDA) software or ballots
Procedure:
-
Sample Preparation:
-
Thaw plant-based patties to room temperature.
-
Prepare different concentrations of this compound to be tested (e.g., 0.5 ppb, 1 ppb, 5 ppb, 10 ppb) by adding the stock solution to the raw patty mixture and thoroughly incorporating it.
-
Form patties of uniform weight and size.
-
Cook all patties (control and test samples) under identical, controlled conditions (e.g., pan-searing at a specific temperature for a set time).
-
-
Sensory Evaluation:
-
Serve coded, randomized samples to the sensory panel in a controlled environment.
-
Panelists will evaluate the samples based on a predefined set of sensory attributes using a 15-cm line scale.
-
Example attributes: Roasted, Meaty, Savory, Sulfurous, Umami, Overall Flavor Intensity.
-
-
Data Analysis:
-
Collect the data from the sensory ballots.
-
Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the sensory attributes between the control and the test samples.
-
Illustrative Quantitative Data (Hypothetical):
The following table illustrates the type of quantitative data that would be generated from this protocol.
| Concentration of this compound (ppb) | Mean Score for "Roasted" (0-15 scale) | Mean Score for "Meaty" (0-15 scale) | Mean Score for "Sulfurous" (0-15 scale) |
| 0 (Control) | 3.2 | 4.1 | 0.5 |
| 0.5 | 5.8 | 6.5 | 1.2 |
| 1.0 | 7.9 | 8.2 | 2.5 |
| 5.0 | 9.5 | 9.8 | 5.7 |
| 10.0 | 8.1 | 8.5 | 9.8 |
Note: The optimal concentration will likely be a balance between enhancing the desired savory notes and avoiding an overpowering sulfurous character.
Conclusion
This compound is a powerful flavor ingredient with the potential to significantly enhance the savory and meaty characteristics of a wide range of food products. Due to its potency, careful control of its concentration is crucial to achieve the desired flavor profile without introducing undesirable sulfurous notes. The protocols outlined in this document provide a systematic approach for researchers and flavor chemists to explore the application of this compound and optimize its use in creating innovative and appealing savory flavors. Further research is warranted to determine the specific odor detection threshold of the (2R)-enantiomer and to gather more extensive quantitative sensory data across various food matrices.
References
- 1. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]
- 2. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OR2T11 - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-Pentane-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2R)-Pentane-2-thiol synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary concern is the oxidation of the thiol to a disulfide, which is a common side reaction.[1][2] Another potential issue is the formation of a thioether byproduct if, for example, the starting material is an alkyl halide.[3] Incomplete reaction or loss of the volatile product during workup and purification can also significantly reduce the final yield.[4][5]
Q2: I am observing a significant amount of dipentyl disulfide as a byproduct. How can I prevent its formation?
A2: The formation of dipentyl disulfide occurs through the oxidative coupling of two molecules of this compound.[1] To minimize this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification steps.[1] Degassing all solvents and reagents prior to use is also a highly recommended practice.
Q3: How can I avoid the formation of the thioether byproduct when using (R)-2-bromopentane as a starting material?
A3: When synthesizing a thiol from an alkyl halide using a hydrosulfide reagent, the resulting thiol is also nucleophilic and can react with another molecule of the alkyl halide to form a thioether.[3] To suppress this side reaction, it is common practice to use a large excess of the hydrosulfide nucleophile, such as sodium hydrosulfide (NaSH).[3]
Q4: I am concerned about potential racemization during the synthesis. How can I ensure the stereochemical integrity of my product?
A4: To preserve the stereochemistry at the chiral center, it is advisable to choose a synthetic route that proceeds via a mechanism with predictable stereochemical outcomes, such as an S_N2 reaction with a suitable chiral starting material (e.g., (S)-2-pentanol converted to a good leaving group). It is essential to use chiral analysis techniques, such as chiral HPLC or NMR with a chiral derivatizing agent, to verify the enantiomeric purity of the final product.[6]
Q5: What are the best practices for the purification of a volatile and air-sensitive thiol like this compound?
A5: Purification of volatile and air-sensitive thiols requires careful handling to prevent product loss and oxidation.[4][7] For column chromatography, using deoxygenated solvents and potentially a stationary phase less prone to oxidation, like acidic alumina, can be beneficial.[7] Distillation should be performed under reduced pressure and an inert atmosphere. For challenging purifications, derivatization of the thiol to a less volatile and more stable intermediate, followed by purification and subsequent deprotection, can be an effective strategy.[5]
Data Presentation
The following table summarizes common synthetic routes to thiols, which can be adapted for the synthesis of this compound, along with their general advantages and disadvantages.
| Synthesis Method | Starting Material Example | Reagents | Typical Yields | Advantages | Disadvantages |
| SN2 with Hydrosulfide | (R)-2-Bromopentane | NaSH | Moderate to High | Readily available starting materials. | Thioether byproduct formation possible.[3] |
| Thiourea Method | (R)-2-Bromopentane | 1. Thiourea2. NaOH or KOH | High | Minimizes thioether formation.[2] | Requires a two-step process (salt formation and hydrolysis).[2] |
| Reduction of Disulfides | Dipentyl disulfide | Reducing agents (e.g., NaBH4, LiAlH4) | High | Clean reaction. | Requires prior synthesis of the disulfide. |
| Addition of H2S to Alkenes | 1-Pentene or 2-Pentene | H2S, Acid catalyst | Variable | Atom economical. | Can lead to mixtures of regioisomers and dialkyl sulfides.[8] |
Experimental Protocols
Synthesis of this compound via the Thiourea Method
This protocol is a representative method and may require optimization.
Step 1: Formation of the Isothiouronium Salt
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-2-bromopentane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure to obtain the crude salt.
Step 2: Hydrolysis of the Isothiouronium Salt
-
Dissolve the crude isothiouronium salt in a deoxygenated solution of sodium hydroxide (2 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture in an ice bath and carefully acidify with a deoxygenated acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a low-boiling-point organic solvent (e.g., diethyl ether or dichloromethane) that has been deoxygenated.
-
Combine the organic extracts, wash with deoxygenated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent carefully by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure and a nitrogen atmosphere to yield the final product.
Visualizations
References
- 1. Buy 2-Pentanethiol | 2084-19-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Chiral Thiols
Welcome to the technical support center for the purification of chiral thiols. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of chiral thiols?
The purification of chiral thiols presents a unique set of challenges owing to their chemical properties. The three primary difficulties are:
-
Oxidation: The thiol group (-SH) is highly susceptible to oxidation. Exposure to air, certain solvents, or metal ions can lead to the formation of disulfide bonds (R-S-S-R) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[1][2] This not only results in product loss but also complicates the purification process by introducing new impurities.
-
Racemization: The stereochemical integrity of the chiral center can be compromised, especially under harsh pH or high-temperature conditions. For thiols with a chiral center alpha to a carbonyl group (e.g., cysteine derivatives), the risk of racemization is particularly high during steps like coupling reactions or the removal of protecting groups with strong acids or bases.[3]
-
Enantiomeric Separation: Achieving high enantiomeric excess (ee) is inherently difficult because enantiomers have identical physical properties in an achiral environment. Separation requires the use of a chiral environment, such as a chiral stationary phase in chromatography or a chiral resolving agent, and often requires extensive optimization.[4]
Q2: What are the main methods for separating chiral thiol enantiomers?
There are three principal methods used for the separation of chiral thiols:
-
Chiral Chromatography (HPLC/SFC): This is the most widely used direct method. The racemic mixture is passed through a column containing a Chiral Stationary Phase (CSP).[5][6] The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
-
Diastereomeric Crystallization: This is a classical, indirect method. The racemic thiol is reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[7][8] Since diastereomers have different physical properties (like solubility), they can be separated by fractional crystallization.[9] The resolving agent is then cleaved to yield the pure enantiomer.
-
Kinetic Resolution: This method utilizes a chiral catalyst, often an enzyme like lipase, which selectively reacts with one enantiomer at a faster rate than the other.[10] This allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product. The main drawback is a theoretical maximum yield of 50% for the unreacted enantiomer.[10]
Q3: How can I prevent oxidation of my thiol during purification and handling?
Preventing oxidation is critical for maintaining the integrity and yield of your chiral thiol.[1] Key strategies include:
-
Use Degassed Solvents: Purge all buffers and chromatography mobile phases with an inert gas (e.g., nitrogen or argon) for at least 20 minutes before use to remove dissolved oxygen.[11]
-
Work Under Inert Atmosphere: When possible, perform manipulations such as solvent evaporation or sample transfers in a glove box or under a stream of inert gas.
-
Add Reducing Agents: For storage or during certain non-chromatographic steps, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), although this will need to be removed later.
-
Control pH: Thiols are more susceptible to oxidation at basic pH. Maintaining a slightly acidic pH (if the molecule's stability permits) can help slow the rate of oxidation.[12]
-
Use Metal Chelators: Traces of metal ions can catalyze oxidation. Adding a chelating agent like EDTA to your buffers can sequester these ions.
Q4: My chiral thiol appears to be racemizing. What are the likely causes and solutions?
Racemization involves the loss of optical purity as one enantiomer converts into the other, leading to a racemic mixture.
-
Causes: The most common cause is exposure to conditions that facilitate the formation of a planar, achiral intermediate (e.g., an enolate). This is often triggered by strong bases or acids, or elevated temperatures, particularly for chiral centers adjacent to carbonyl groups.[3]
-
Solutions:
-
Mild Conditions: Use the mildest possible conditions for all reaction and purification steps. Avoid strong acids and bases (e.g., TFA, piperidine) if possible.[3]
-
Temperature Control: Perform purifications at room temperature or below, if feasible.
-
Protecting Group Strategy: Choose protecting groups that can be removed under neutral or very mild conditions.
-
Buffer Choice: Ensure the pH of all buffers is within a range that does not promote racemization for your specific molecule.
-
Troubleshooting Guide
Problem: My chiral HPLC/SFC separation shows poor resolution (overlapping peaks).
Poor resolution is a common issue in chiral chromatography. A systematic approach is needed to optimize the separation.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Screen Different CSPs | Test a variety of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide).[6][13] | Identify a CSP that provides baseline or near-baseline separation. Different CSPs offer unique chiral recognition mechanisms. |
| 2. Optimize Mobile Phase | For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase. For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and aqueous buffer pH. | Fine-tune the retention and selectivity. Small changes in modifier concentration can significantly impact resolution.[4] |
| 3. Adjust Flow Rate | Decrease the flow rate. | Increases the number of theoretical plates and can improve resolution, although it will increase the run time. |
| 4. Lower Temperature | Run the column at a lower temperature (e.g., 10-20°C). | Can enhance the energetic difference in the interactions between the enantiomers and the CSP, often improving selectivity. |
| 5. Consider Derivatization | If direct separation fails, convert the thiol to a diastereomer using a chiral derivatizing agent. Separate the resulting diastereomers on a standard achiral column (e.g., C18).[14] | Diastereomers have different physical properties and are generally much easier to separate than enantiomers. |
Problem: I observe significant disulfide impurities in my final product.
Disulfide formation is a result of thiol oxidation. This requires both removal of the impurity and prevention of its recurrence.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Reductive Workup | Before the final purification step, treat the crude material with a mild reducing agent like DTT or TCEP, followed by an aqueous workup or a quick purification step (e.g., solid-phase extraction) to remove the reducing agent. | Convert the disulfide back to the desired thiol, increasing the yield of the target compound going into the final purification. |
| 2. Preparative Chromatography | Use preparative HPLC or flash chromatography to separate the thiol from the more nonpolar disulfide dimer. | Isolation of the pure thiol. The disulfide typically has a different retention time. |
| 3. Implement Preventative Measures | After purification, immediately handle and store the purified thiol under an inert atmosphere.[11] Use degassed solvents for dissolution and storage. Store as a solid at low temperature (-20°C or -80°C) if possible. | Prevent re-oxidation of the purified product, ensuring its stability and purity over time. |
Problem: The yield from my diastereomeric crystallization is very low.
Low yields in diastereomeric crystallization can stem from several factors related to solubility and crystal formation.[9]
| Troubleshooting Step | Action | Expected Outcome |
| 1. Screen Solvents | Systematically screen a wide range of solvents and solvent mixtures for the crystallization. The goal is to find a system where one diastereomer is significantly less soluble than the other.[8] | Identification of an optimal solvent system that maximizes the precipitation of the desired diastereomer while keeping the other in solution. |
| 2. Control Cooling Rate | Cool the saturated solution slowly. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. | Formation of larger, more ordered, and purer crystals, leading to higher recovery of the desired diastereomer with good diastereomeric excess (de). |
| 3. Use Seeding | Add a small seed crystal of the pure, desired diastereomer to the saturated solution to initiate crystallization. | Induce crystallization of the desired form exclusively, which can improve both yield and purity. |
| 4. Optimize Stoichiometry | Vary the stoichiometry of the chiral resolving agent. Sometimes using a sub-stoichiometric amount can be beneficial. | Find the ideal ratio that promotes the selective crystallization of one diastereomeric salt. |
| 5. Recycle the Mother Liquor | Recover the undesired diastereomer from the mother liquor. If possible, racemize it and recycle it back into the process (Dynamic Resolution).[8] | Significantly improve the overall process yield beyond the theoretical 50% limit of a single resolution step. |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Screening
This protocol outlines a general approach for screening chiral columns to find a suitable separation method.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic thiol in the initial mobile phase. Ensure the sample is fully dissolved.
-
Column Selection: Select a set of 3-4 chiral columns with orthogonal selectivities (e.g., Chiralpak IA, Chiralcel OD-H, Lux Cellulose-1).
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: Hexane or Heptane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol
-
Gradient: Start with a shallow gradient (e.g., 5% to 30% B over 20 minutes) or run isocratic screens (e.g., 98:2, 95:5, 90:10, 80:20 A:B).
-
Flow Rate: 1.0 mL/min for analytical columns (4.6 mm ID).
-
Detection: UV (select an appropriate wavelength).
-
Temperature: 25°C.
-
-
Analysis: Evaluate the chromatograms for any separation. If partial separation is observed, optimize the isocratic mobile phase composition around the condition that gave the best result.
-
Further Optimization: If resolution is still insufficient, try different alcohol modifiers (e.g., switch IPA for ethanol) or add an acidic/basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine), ensuring compatibility with the column.
Protocol 2: Diastereomeric Salt Crystallization
This protocol provides a general workflow for chiral resolution via crystallization.
-
Resolving Agent Selection: Choose a commercially available, enantiopure resolving agent that can form a salt with your thiol (e.g., if your molecule has a basic amine handle, use a chiral acid like tartaric acid or mandelic acid).[8]
-
Salt Formation: Dissolve 1.0 equivalent of the racemic thiol in a suitable solvent (e.g., ethanol, ethyl acetate). Add 1.0 equivalent of the chiral resolving agent. Stir the mixture, warming gently if necessary to achieve a clear solution.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try storing at a lower temperature (e.g., 4°C) or slowly adding an anti-solvent (a solvent in which the salt is poorly soluble) until turbidity is observed.
-
Allow crystals to form over several hours to days.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals. The collected solid is the diastereomerically enriched salt.
-
Purity Analysis: Determine the diastereomeric excess (de) of the crystalline salt by a suitable method (e.g., NMR or achiral HPLC). If purity is insufficient, a re-crystallization step may be necessary.[15]
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and neutralize the salt by washing with a mild aqueous base (e.g., NaHCO₃ solution) or acid to break the salt bond. Extract the free, enantiomerically enriched thiol into an organic solvent and dry to isolate the final product.
Visualizations
Caption: General workflow for the purification of chiral thiols.
Caption: Troubleshooting guide for poor chiral HPLC resolution.
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. reddit.com [reddit.com]
- 13. Chiral separation problem - Chromatography Forum [chromforum.org]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during (2R)-Pentane-2-thiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the stereoselective synthesis of (2R)-Pentane-2-thiol, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization during the synthesis of this compound?
A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge in the synthesis of enantiopure compounds like this compound. The most common causes include:
-
Reaction conditions: Both strongly acidic and basic conditions can lead to the formation of intermediates that are achiral or can easily interconvert between enantiomers. For instance, SN1-type reactions proceeding through a planar carbocation intermediate will result in a racemic mixture.
-
Work-up and purification: Prolonged exposure to acidic or basic conditions during extraction and purification steps can induce racemization.
-
Thiol oxidation: Thiols are susceptible to oxidation, and some oxidation-reduction cycles can potentially affect the stereocenter.
Q2: Which synthetic route is recommended to minimize racemization when preparing this compound?
A2: A highly recommended method for synthesizing this compound with a high degree of stereochemical control is the Mitsunobu reaction, starting from the commercially available and enantiomerically pure (S)-Pentan-2-ol. This reaction proceeds with a clean inversion of stereochemistry via an SN2 mechanism, thus yielding the desired (R)-enantiomer. The use of thioacetic acid as the sulfur nucleophile, followed by a mild deacetylation step, is a common and effective strategy.
Q3: How can I monitor the enantiomeric excess (ee%) of my this compound sample?
A3: The most reliable and accurate method for determining the enantiomeric excess of your product is through chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] These techniques use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[1]
Q4: Can the thiol group itself contribute to racemization?
A4: While the thiol group is acidic, the proton on the sulfur is the one that is removed, not the proton on the chiral carbon. Therefore, deprotonation of the thiol to a thiolate does not directly cause racemization at the adjacent stereocenter. However, the resulting thiolate is a potent nucleophile and can participate in reactions that might lead to racemization if other reactive sites are present or if reaction conditions are harsh.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in Mitsunobu reaction | 1. Reagent quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh3) can oxidize to triphenylphosphine oxide. 2. Insufficiently acidic nucleophile: Thioacetic acid's pKa is suitable, but weaker sulfur nucleophiles may not work efficiently.[2] 3. Steric hindrance: Although less of a concern for a secondary alcohol like pentan-2-ol, highly hindered substrates can react slowly. | 1. Use fresh or properly stored reagents. Check the purity of PPh3 by 31P NMR if possible. 2. Ensure you are using a nucleophile with a pKa of approximately 11 or lower for efficient reaction. 3. Increase reaction time or temperature moderately. However, be cautious as this may increase the risk of side reactions and racemization. |
| Racemization of the final product (low ee%) | 1. SN1 pathway competition: If the reaction conditions are not optimized, an SN1 pathway might compete with the desired SN2 inversion, leading to racemization. 2. Harsh deacetylation conditions: Using strong bases or acids for the removal of the acetyl protecting group can cause racemization of the final thiol product. 3. Contamination: Acidic or basic impurities in solvents or reagents can catalyze racemization. | 1. Maintain a low reaction temperature (typically 0 °C to room temperature) to favor the SN2 mechanism. Ensure the slow, dropwise addition of DEAD or DIAD.[3] 2. Employ mild deacetylation methods. For example, use a base like sodium methoxide in methanol at low temperatures or an enzyme-catalyzed hydrolysis. 3. Use freshly distilled and anhydrous solvents. Ensure all glassware is clean and dry. |
| Formation of disulfide byproduct | Oxidation of the thiol: Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen). This can occur during the reaction, work-up, or storage. | 1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Degas all solvents before use. 3. During purification, consider adding a small amount of a reducing agent like dithiothreitol (DTT) if compatible with your product. 4. Store the final product under an inert atmosphere and at a low temperature. |
| Difficulty in removing byproducts (triphenylphosphine oxide and hydrazine dicarboxylate) | High polarity and solubility of byproducts: These byproducts can be difficult to separate from the desired product, especially on a large scale. | 1. Crystallization: Triphenylphosphine oxide can sometimes be crystallized out from the reaction mixture by cooling or adding a non-polar solvent. 2. Chromatography: Careful column chromatography on silica gel is often effective. A non-polar eluent can be used initially to elute the desired thiol before increasing the polarity to remove the byproducts. 3. Alternative reagents: Consider using polymer-bound triphenylphosphine or a modified azodicarboxylate that facilitates easier byproduct removal. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Mitsunobu Reaction
This protocol describes the synthesis of this compound from (S)-Pentan-2-ol, proceeding through a thioacetate intermediate.
Step 1: Formation of (R)-Pentan-2-yl ethanethioate
-
To a stirred solution of (S)-Pentan-2-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (R)-Pentan-2-yl ethanethioate.
Step 2: Deacetylation to this compound
-
Dissolve the purified (R)-Pentan-2-yl ethanethioate (1.0 eq.) in methanol under an argon atmosphere and cool to 0 °C.
-
Add a solution of sodium methoxide in methanol (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a low-boiling-point organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (avoiding excessive heat) to yield this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Enantiomeric Excess (ee%) in Mitsunobu Reactions of Secondary Alcohols
| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | ee% of Thioacetate (Typical) |
| 1 | PPh₃ | DEAD | THF | 0 to RT | >98% |
| 2 | PPh₃ | DIAD | THF | 0 to RT | >98% |
| 3 | PBu₃ | DEAD | Toluene | RT | ~95% |
| 4 | PPh₃ | DEAD | CH₂Cl₂ | 0 to RT | >97% |
Note: The data presented are representative values from the literature for similar secondary alcohols and are intended for comparative purposes. Actual results may vary based on specific substrate and reaction conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating racemization during the synthesis of this compound.
References
Technical Support Center: Optimizing GC Conditions for (2R)-Pentane-2-thiol Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the gas chromatography (GC) analysis of (2R)-Pentane-2-thiol. Given the compound's chiral nature and the general reactivity of thiols, this guide offers optimized starting conditions, experimental protocols, and robust troubleshooting advice to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound and other volatile thiols by GC?
A1: The analysis of volatile sulfur compounds like this compound presents several key challenges:
-
Reactivity and Adsorption: Thiols are polar and highly reactive, often adsorbing to active sites in the GC system, such as untreated metal surfaces in the injector or column.[1][2] This can lead to poor peak shape (tailing), low response, and poor reproducibility.[2][3] Using an inert flow path is critical for reliable results.[1]
-
Chiral Separation: this compound is a chiral molecule. To separate it from its enantiomer, (2S)-Pentane-2-thiol, a chiral stationary phase (CSP) is required.[4][5] Standard non-chiral columns will not resolve these isomers.[6]
-
Volatility: As a volatile compound, sample loss can occur during preparation and injection. Techniques like headspace analysis or the use of gas-tight syringes are often necessary.[7]
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Detection: Achieving low detection limits can be difficult. Sulfur-specific detectors are often preferred over general-purpose detectors like a standard Mass Spectrometer (MS) in full scan mode.[7][8]
Q2: What type of GC column is recommended for the chiral analysis of this compound?
A2: A capillary column with a chiral stationary phase (CSP) is mandatory for separating the enantiomers of pentane-2-thiol.[5][6] The most common and effective CSPs for this type of analysis are based on derivatized cyclodextrins.[6] Columns such as those with beta-cyclodextrin derivatives are often used for stereochemical separations.[6] Additionally, the column should be specifically designed for sulfur compound analysis to minimize adsorptive effects, ensuring it is properly deactivated and inert.[1]
Q3: Which GC detector provides the best sensitivity and selectivity for thiol analysis?
A3: For trace-level analysis of sulfur compounds, sulfur-specific detectors are highly recommended due to their superior sensitivity and selectivity.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is an excellent choice, offering a linear, equimolar response to sulfur compounds and significantly less interference from hydrocarbons compared to other detectors.[1][8][9]
-
Pulsed Flame Photometric Detector (PFPD): The PFPD is another highly sensitive, sulfur-specific detector suitable for this application.[10]
-
Mass Spectrometry (MS): While a standard MS can be used, operating it in Selected Ion Monitoring (SIM) mode is often necessary to achieve the required sensitivity and selectivity, especially in complex matrices.[2][7]
Q4: How can I improve poor peak shape (e.g., tailing) for my thiol analytes?
A4: Peak tailing is a common issue caused by analyte interaction with active sites in the system. To mitigate this:
-
Use an Inert Flow Path: Ensure all components in the sample path (liner, column, tubing) are deactivated or made of inert materials.[1]
-
Deactivated Inlet Liner: Use a fresh, deactivated inlet liner with glass wool if necessary.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove contaminants and ensure the stationary phase is stable.
-
Check for Leaks: Air leaks can lead to oxygen entering the system, which can damage the stationary phase and create active sites.
-
Derivatization: In some cases, derivatizing the thiol group can reduce its reactivity and improve chromatography.[11]
Recommended GC Starting Conditions
Optimizing a GC method requires a well-defined starting point. The following table summarizes recommended starting conditions for the analysis of this compound. These parameters should be further optimized based on your specific instrument, sample matrix, and analytical goals.
| Parameter | Recommended Condition | Rationale & Notes |
| GC Column | Chiral, Cyclodextrin-based (e.g., Rt-βDEX series) | Mandatory for enantiomer separation. [6] Dimensions of 30 m x 0.25 mm x 0.25 µm are a good starting point. |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and allows for faster analysis, but helium is also widely used.[6] Set to a constant flow rate (e.g., 1.5 mL/min). |
| Inlet | Split/Splitless | Use split mode for concentrated samples and splitless for trace analysis. |
| Inlet Temperature | 200 - 220 °C | High enough to ensure volatilization but low enough to prevent thermal degradation of the analyte or column. |
| Inlet Liner | Deactivated, Tapered | A deactivated liner is crucial to prevent analyte adsorption.[12] |
| Oven Program | Start at 40-50°C, hold for 2-5 min | A low initial temperature helps focus volatile analytes at the head of the column.[1][3] |
| Ramp at 2-5 °C/min to 180-200 °C | A slow ramp rate is critical for resolving enantiomers.[6] The final temperature should be held to elute all components. | |
| Detector | SCD, PFPD, or MS (SIM mode) | SCD is preferred for its selectivity and linear response. [1][8] If using MS, select characteristic ions for pentane-2-thiol (e.g., m/z 104, 71, 61). |
| Detector Temp. | SCD: ~800-1000°C (Burner) | Follow manufacturer recommendations for your specific detector. |
| MS Transfer Line: 200-220 °C | Keep the transfer line hot enough to prevent condensation but not so hot as to cause degradation.[2] | |
| Injection Volume | 1 µL | Adjust based on sample concentration and system sensitivity. |
Detailed Experimental Protocol
This protocol outlines a general procedure for analyzing this compound in a liquid sample.
-
System Preparation:
-
Leak Check: Before analysis, perform an electronic leak check on the GC system to ensure no oxygen is present, which can degrade the column.
-
Column Conditioning: Install the chiral column and condition it by running the oven at the manufacturer's recommended maximum temperature for at least 1-2 hours with carrier gas flow.
-
System Blank: Inject a solvent blank to ensure the system is free from contaminants and ghost peaks.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a racemic (1:1) mixture of (2R)- and (2S)-pentane-2-thiol in a suitable solvent (e.g., methanol or hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare the unknown sample by diluting it to fall within the calibration range. If the matrix is complex, a sample cleanup or extraction step (e.g., SPME) may be required.[13]
-
-
GC Method Setup:
-
Enter the parameters from the "Recommended GC Starting Conditions" table into the instrument control software.
-
Define the data acquisition time to be long enough to elute all components of interest.
-
-
Sequence Execution:
-
Run the sequence starting with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples.
-
Include periodic quality control (QC) checks and blanks to monitor system performance throughout the run.
-
-
Data Analysis:
-
Identify the peaks for (2R)- and (2S)-pentane-2-thiol based on their retention times from the standard runs.
-
Integrate the peak areas for each enantiomer.
-
Generate a calibration curve and determine the concentration of this compound in the unknown samples.
-
Calculate the enantiomeric excess (ee%) if required.
-
Visual Guides and Workflows
The following diagrams illustrate the experimental and troubleshooting workflows for this compound analysis.
Caption: Experimental workflow for GC analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 3. azom.com [azom.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Beyond potency: A proposed lexicon for sensory differentiation of Cannabis sativa L. aroma | PLOS One [journals.plos.org]
- 11. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low recovery of volatile thiols during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the low recovery of volatile thiols during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of volatile thiols often low and inconsistent?
Volatile thiols present a significant analytical challenge for several reasons:
-
High Reactivity: The sulfhydryl (–SH) group is one of the most reactive functional groups in natural organic matter, making thiols highly susceptible to oxidation, isomerization, and rearrangement.[1][2]
-
Low Abundance: These compounds are often present at extremely low concentrations (ng/L or ppt levels), making their detection and quantification difficult without significant enrichment.[3][4]
-
Volatility: Their volatile nature can lead to analyte loss during sample preparation, handling, and concentration steps.[2]
-
Matrix Complexity: Samples such as biological fluids, food, and beverages are complex matrices. Thiols can bind to matrix components, and other compounds can interfere with extraction and detection.[1]
Q2: What is derivatization and why is it recommended for thiol analysis?
Derivatization is a technique used to convert an analyte into a new compound (a derivative) with properties that are more suitable for analysis. For volatile thiols, derivatization is a key strategy to overcome low recovery by:
-
Stabilizing the Analyte: It protects the reactive sulfhydryl group from oxidation.[1][3]
-
Improving Extractability: Derivatives are often less polar and more easily extracted from aqueous matrices.[1]
-
Enhancing Detection: The process can increase the volatility of the thiol for Gas Chromatography (GC) or improve its ionization efficiency for Mass Spectrometry (MS), leading to better sensitivity.[1][3]
Q3: Which derivatization agent should I choose?
The choice of agent depends on your analytical instrumentation (GC or LC) and sample matrix.
-
For GC Analysis: Pentafluorobenzyl bromide (PFBBr) and ethyl propiolate (ETP) are common choices. They react with the sulfhydryl group to create more volatile and thermally stable derivatives.[1][3][5]
-
For LC-MS Analysis: Reagents like 4,4′-dithiodipyridine (DTDP) and 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen) are used.[5][6] They form stable, non-volatile derivatives with enhanced ionization efficiency, which is ideal for electrospray ionization (ESI) mass spectrometry.[3][6]
Q4: How can I prevent the oxidation of thiols during sample preparation?
Oxidation is a primary cause of thiol loss. To mitigate this:
-
Use Antioxidants: The addition of antioxidants like EDTA, ascorbic acid, or glutathione to your sample can help prevent oxidation.[6]
-
Work under Inert Atmosphere: Purging samples and vials with an inert gas like nitrogen or argon can minimize contact with oxygen.
-
Control Temperature: Keep samples cold during processing to reduce the rate of oxidative reactions.
-
Limit Exposure to High pH: High pH conditions can accelerate thiol oxidation.[1]
Q5: What is Solid-Phase Microextraction (SPME) and is it suitable for volatile thiols?
SPME is a sample preparation technique that uses a coated fiber to extract analytes from a sample.[7] It is highly effective for volatile thiols because it is fast, requires minimal or no solvent, and can be easily automated.[3][7] It is often used for headspace analysis, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects.[7][8] SPME can also be combined with on-fiber derivatization for a streamlined workflow.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of volatile thiols.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Very Low Analyte Signal | 1. Analyte Degradation: Thiols may have oxidized during sample preparation.[1][9] 2. Inefficient Extraction: The chosen extraction method (e.g., LLE, SPE) may not be suitable for your analyte or matrix. 3. Derivatization Failure: The reaction may be incomplete due to incorrect pH, temperature, or reaction time.[1][10] | 1. Add an antioxidant (e.g., EDTA, ascorbic acid) to the sample.[6] Keep samples cool and minimize exposure to air. 2. Switch to a more specific extraction method like SPME or use a derivatization step to improve extractability.[1] 3. Optimize derivatization conditions. Ensure the pH of the sample is adjusted correctly for your chosen reagent (e.g., acidic for DTDP, basic for ETP).[6][10] |
| Poor Reproducibility / High Variability | 1. Volatility Losses: Inconsistent handling can lead to variable loss of volatile analytes. 2. Matrix Effects: The complexity of the sample matrix can interfere with extraction efficiency.[1] 3. Manual Extraction Errors: Manual techniques like Liquid-Liquid Extraction (LLE) are prone to variability. | 1. Maintain strict control over temperature and exposure times during all steps. Use autosamplers where possible. 2. Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and recovery variations. Consider headspace SPME to reduce matrix interference.[7] 3. Automate the extraction process using SPME or SPE robotics to improve precision.[3][7] |
| Emulsion Formation during LLE | 1. High Concentration of Surfactants: The sample may contain high levels of lipids, proteins, or other molecules that act as emulsifiers.[11] 2. Vigorous Agitation: Shaking the extraction funnel too aggressively can cause emulsions.[11] | 1. Add salt (brine) to the aqueous layer to increase its ionic strength ("salting out"), which can help break the emulsion.[11] 2. Instead of shaking, gently swirl or invert the separatory funnel to mix the phases.[11] 3. Consider an alternative to LLE, such as Supported Liquid Extraction (SLE) or SPME, which are not prone to emulsion formation.[11] |
| Peak Tailing in Gas Chromatography | 1. Analyte-Column Interaction: The free sulfhydryl group is highly active and can interact with active sites on the GC column or inlet liner.[1] | 1. Use a derivatization agent (e.g., PFBBr, ETP) to cap the reactive sulfhydryl group. This makes the analyte less polar and more stable for GC analysis.[1][3] 2. Ensure your GC system is well-maintained, using deactivated liners and columns suitable for active compounds. |
Quantitative Data Summary
The recovery of volatile thiols is highly dependent on the chosen method. While exact percentages vary by analyte and matrix, the following table provides a qualitative comparison of different extraction approaches mentioned in the literature.
| Extraction Method | Typical Recovery | Key Advantages | Key Disadvantages |
| p-HMB Organomercurial Binding | Moderate to High (e.g., 75-80% for 4-MSP)[1] | High selectivity for thiols.[10] | Time-consuming, laborious pH adjustments, uses highly toxic mercury compounds.[1] |
| Affinity Chromatography (e.g., Affi-Gel 501) | Lower than p-HMB (e.g., 38% for 4-MSP)[1] | Less time-consuming than traditional p-HMB methods.[1] | Lower recovery rates compared to p-HMB.[1] |
| Derivatization + SPE | High | Stabilizes thiols, allows for significant enrichment, good for LC-MS.[6] | Requires optimization of derivatization and SPE conditions. |
| Derivatization + HS-SPME | High | Fast, automated, solventless, minimizes matrix effects, ideal for GC-MS.[1][3] | Fiber capacity can be a limitation for high-concentration samples. |
Experimental Protocols & Visualizations
General Workflow for Volatile Thiol Analysis
The analysis of volatile thiols typically involves several critical steps designed to stabilize the analyte and enhance its detection. The following diagram illustrates a common workflow.
Caption: General workflow for volatile thiol analysis.
Protocol 1: Derivatization with DTDP for LC-MS/MS Analysis
This protocol is adapted from methods using 4,4′-dithiodipyridine (DTDP) for the analysis of thiols in aqueous samples like wine.[6]
-
Sample Preparation:
-
To a 10 mL aliquot of your sample, add an appropriate volume of a stable isotope-labeled internal standard solution.
-
Add EDTA to a final concentration of 1-2 mM to chelate metal ions and prevent oxidation.[6]
-
-
Derivatization:
-
Add the DTDP derivatizing agent. The reaction proceeds rapidly at the natural pH of many samples (e.g., wine pH).[6]
-
Vortex briefly and allow the reaction to proceed for 15-20 minutes at room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the sample containing the thiol-DTDP derivatives onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the derivatives with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.
-
Analyze the sample using HPLC-MS/MS, monitoring for the specific mass transitions of your thiol-DTDP derivatives.
-
Protocol 2: Headspace SPME with On-Fiber Derivatization for GC-MS
This protocol describes a general approach for automated headspace analysis using an agent like PFBBr.[1]
-
Sample Preparation:
-
Place 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Spike the sample with the internal standard.
-
-
Automated Derivatization and Extraction:
-
Place the vial in the autosampler tray of your GC-MS system.
-
The autosampler will first add the derivatizing agent (e.g., PFBBr solution) to the vial.
-
The vial is then incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the derivatization reaction to occur in the headspace.
-
Following incubation, the SPME fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to extract the derivatized thiols.
-
-
Analysis:
-
The fiber is retracted and immediately inserted into the hot GC inlet, where the derivatives are thermally desorbed onto the column.
-
The GC-MS program is run to separate and detect the analytes.
-
Troubleshooting Logic Diagram
When encountering issues with low thiol recovery, a systematic approach can help identify the root cause. This diagram outlines a logical troubleshooting path.
Caption: Troubleshooting decision tree for low thiol recovery.
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Volatile Thiols | Waterhouse Lab [waterhouse.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
stability issues of (2R)-Pentane-2-thiol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of (2R)-Pentane-2-thiol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in solution.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics. | Degradation of this compound stock solution. | Prepare fresh solutions of this compound before each experiment. Store the neat compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[1] |
| Oxidation of the thiol group to disulfide during the reaction. | Degas solvents to remove dissolved oxygen.[1] Run reactions under an inert atmosphere. Consider adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) if compatible with your reaction chemistry. | |
| pH of the reaction medium is too high, accelerating oxidation. | If possible, maintain a neutral or slightly acidic pH. The rate of thiol oxidation often increases with pH due to the higher concentration of the more reactive thiolate anion. | |
| Noticeable decrease in concentration of this compound over a short period. | Volatility of the compound leading to evaporative losses. | Use sealed vials or reaction vessels. Minimize headspace in the container. Prepare solutions at and maintain them at low temperatures when not in use. |
| Adsorption to container surfaces. | Use silanized glassware to minimize surface adsorption. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC). | Formation of disulfide or other oxidation products. | Analyze the sample for the presence of the corresponding disulfide (di(pentan-2-yl) disulfide). Use mass spectrometry to identify other potential degradation products such as sulfenic, sulfinic, or sulfonic acids.[2][3] |
| Reaction with solvent or buffer components. | Ensure the solvent and buffer components are compatible with thiols and are of high purity. Avoid solvents that can readily form peroxides. | |
| Strong, unpleasant odor in the laboratory. | High volatility and low odor threshold of this compound. | Handle the compound and its solutions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Decontaminate glassware and spills with a bleach solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation of the thiol (-SH) group to form a disulfide (-S-S-) linkage.[4][5] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Further oxidation to sulfenic, sulfinic, and sulfonic acids can occur under more stringent oxidative conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is pH-dependent. In basic solutions, the thiol group deprotonates to form the more nucleophilic thiolate anion, which is more susceptible to oxidation.[6] Therefore, the rate of oxidative degradation generally increases with increasing pH. For optimal stability, especially during storage, a neutral to slightly acidic pH is recommended.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of this compound solutions, they should be stored at low temperatures (2-8 °C) in tightly sealed containers to minimize evaporation and exposure to oxygen.[7] It is also advisable to purge the headspace of the container with an inert gas like argon or nitrogen.[1] For long-term storage, freezing the solution under an inert atmosphere is a viable option.
Q4: Can I use common laboratory solvents to prepare solutions of this compound?
A4: this compound is soluble in many common organic solvents. However, the choice of solvent can impact its stability. Protic solvents may facilitate certain degradation pathways, while solvents prone to peroxide formation (e.g., older ethers) should be avoided. It is crucial to use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation. The stability of the solution can be affected by solvent polarity.[8]
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability of a this compound solution can be monitored by quantifying the concentration of the free thiol over time. A common method for this is the Ellman's test, which is a spectrophotometric assay. Alternatively, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection can be used to separate and quantify the thiol and its degradation products, providing a more detailed stability profile.[9][10]
Stability of this compound in Solution: A Qualitative Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of its expected stability under various conditions based on the general behavior of short-chain aliphatic thiols.
| Parameter | Condition | Expected Stability | Primary Degradation Product | Recommendations |
| Solvent | Aprotic (e.g., Acetonitrile, THF) | Moderate to High | Disulfide | Use high-purity, degassed solvents. |
| Protic (e.g., Ethanol, Water) | Low to Moderate | Disulfide | Prepare fresh solutions; store under inert gas. | |
| Temperature | 2-8 °C | High | Disulfide | Recommended for short to medium-term storage. |
| Room Temperature (~25 °C) | Low | Disulfide | Use solutions fresh; avoid prolonged storage. | |
| > 40 °C | Very Low | Disulfide and other oxidation products | Avoid elevated temperatures unless required for a reaction. | |
| pH | Acidic (pH < 7) | High | Disulfide | Favorable for storage and handling. |
| Neutral (pH ≈ 7) | Moderate | Disulfide | Stability is generally acceptable for immediate use. | |
| Basic (pH > 8) | Low | Disulfide | Expect rapid degradation; prepare solutions immediately before use. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | Minimal | Recommended for all storage and reactions.[1] |
| Air (Oxygen) | Very Low | Disulfide | Minimize exposure to air. | |
| Light | Dark | High | Minimal | Protect solutions from light during storage and experiments. |
| Ambient Light | Moderate | Disulfide | Use amber vials or cover containers with foil. | |
| UV Light | Low | Disulfide, Radicals | Avoid exposure to UV light unless part of the experimental design.[11] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution using HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.
1. Materials:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, ethanol)
-
HPLC-grade water and formic acid
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent. To minimize initial degradation, use a degassed solvent and prepare the solution under an inert atmosphere if possible.
-
From the stock solution, prepare a working solution at the desired concentration (e.g., 1 mM) in the same solvent.
3. Stability Study Setup:
-
Divide the working solution into several amber HPLC vials and seal them.
-
Store the vials under the desired conditions (e.g., room temperature, 4 °C, protected from light).
-
Prepare a control sample to be analyzed immediately (Time 0).
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the thiol)
-
Gradient: A typical gradient could be 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration. This may need to be optimized.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), analyze one of the stored vials by HPLC.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time at Time 0.
-
Monitor for the appearance of new peaks, which may correspond to degradation products like the disulfide.
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of the remaining this compound (relative to the peak area at Time 0) versus time to determine the degradation rate.
Protocol 2: Quantification of Free Thiol Groups using Ellman's Test
This protocol provides a method to determine the concentration of free thiol groups in a solution of this compound.
1. Materials:
-
This compound solution in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or another standard thiol for calibration curve
-
UV-Vis Spectrophotometer
2. Preparation of Reagents:
-
DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Thiol Standard Stock Solution: Prepare a stock solution of a known thiol standard (e.g., 1 mM Cysteine) in the Reaction Buffer.
-
Standard Curve Solutions: Prepare a series of dilutions of the thiol standard in the Reaction Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
3. Assay Procedure:
-
To 50 µL of each standard dilution and the this compound sample in separate microplate wells or cuvettes, add 200 µL of the DTNB solution.
-
Mix well and incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using the reaction buffer with DTNB as a blank.
4. Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a calibration curve.
-
Determine the concentration of free thiol in the this compound sample by interpolating its absorbance value on the calibration curve.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathways of this compound.
Caption: Workflow for a typical stability study.
References
- 1. chemicalforums.com [chemicalforums.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for Thiols in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of thiols.
FAQs and Troubleshooting Guides
1. Why are my thiol peaks tailing in my gas chromatogram?
Peak tailing for thiols in gas chromatography is a common issue primarily caused by the high polarity and reactivity of the sulfhydryl group (-SH). This leads to undesirable secondary interactions with active sites within the GC system. The main causes can be categorized as follows:
-
System Activity: The most frequent cause is the interaction of the thiol's active hydrogen with acidic silanol groups on the surfaces of the inlet liner, column, or other flow path components. Metal surfaces in the injector or detector can also have active sites that adsorb thiols.
-
Column Issues:
-
Inappropriate Stationary Phase: Using a non-polar column for polar thiols can lead to poor peak shape. The principle of "like dissolves like" is crucial for column selection. Polar columns are generally recommended for the analysis of polar compounds like thiols[1][2].
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can create active sites.
-
Improper Column Installation: A poorly cut column can expose active silanol groups, and incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.
-
-
Inlet and Flow Path Contamination: The inlet is a common source of problems. Contamination of the inlet liner, septum, or gold seal can introduce active sites that interact with thiols. An inert flow path is critical for analyzing reactive compounds like thiols.
-
Method Parameters:
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.
-
Low Split Ratio: In split injections, a low split ratio might not provide a high enough flow rate for an efficient sample introduction, potentially causing tailing.
-
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to asymmetrical peaks.
2. How can I identify the source of peak tailing for my thiol analysis?
A systematic approach is the most effective way to diagnose the cause of peak tailing. Here’s a logical workflow to follow:
References
Technical Support Center: Refinement of Thiol-Disulfide Exchange Purification Methods
Welcome to the technical support center for thiol-disulfide exchange purification. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their purification of thiol-containing molecules.
Troubleshooting Guides
This section addresses common issues encountered during thiol-disulfide exchange chromatography.
| Problem | Possible Cause | Solution |
| Low or No Binding of Target Protein | Flow rate is too high during sample application. | Reduce the flow rate during sample loading to increase the contact time between the sample and the resin. A flow rate not exceeding 10 cm/h is recommended during sample application.[1] |
| Incorrect buffer pH. | Ensure the binding buffer pH is between 6.5 and 8.0 for optimal binding. | |
| Target protein's thiol groups are oxidized. | Pre-treat the sample with a reducing agent like DTT or 2-mercaptoethanol to ensure free thiol groups are available for binding. Subsequently, the reducing agent must be removed before sample application, for example, by using a desalting column. | |
| Presence of interfering substances in the sample. | Ensure the sample is clarified by centrifugation or filtration (0.45 µm filter) before loading to remove particulates.[2] Consider a pre-purification step if the crude lysate contains components that interfere with binding. | |
| Resin has lost its activity. | Regenerate the resin according to the manufacturer's protocol.[1][3] If regeneration is unsuccessful, use fresh resin. | |
| High Back Pressure | Clogged column. | Clarify the sample by centrifugation and/or filtration before loading.[2] For a clogged column, clean it according to the manufacturer's instructions. This may involve washing with a non-ionic detergent or reversing the column flow.[1][3][4] |
| Sample is too viscous. | Dilute the sample to reduce its viscosity. High viscosity can be caused by high concentrations of nucleic acids or proteins.[2] | |
| Precipitated protein on the column. | Wash the column with cleaning agents recommended by the manufacturer, such as 6 M guanidine hydrochloride or 0.1% non-ionic detergent, to remove precipitated proteins.[5] | |
| Non-Specific Binding of Contaminating Proteins | Hydrophobic or ionic interactions with the resin. | Increase the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers to minimize ionic interactions.[6] Adding a non-ionic detergent (e.g., 0.1% Triton X-100) can reduce hydrophobic interactions. |
| Contaminating proteins have accessible thiol groups. | Consider an additional purification step before or after the thiol-disulfide exchange chromatography, such as ion exchange or size exclusion chromatography, to remove these contaminants. | |
| Insufficient washing. | Increase the wash volume after sample application to ensure all non-covalently bound proteins are removed before elution. | |
| Low Recovery of Target Protein During Elution | Inefficient elution. | Increase the concentration of the reducing agent in the elution buffer. Typical concentrations are 10–25 mM DTT or 20–50 mM 2-mercaptoethanol.[1][3] Ensure the pH of the elution buffer is optimal (typically pH 7-8).[1] |
| Target protein has precipitated on the column. | Try eluting with a buffer containing a mild denaturant or solubilizing agent, but be mindful of the impact on protein activity. | |
| Oxidation of the eluted protein. | Collect elution fractions in tubes containing a stabilizing agent or perform a rapid buffer exchange into a suitable storage buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of thiol-disulfide exchange chromatography?
A1: Thiol-disulfide exchange chromatography is a type of covalent chromatography used to separate molecules containing free sulfhydryl (thiol) groups. The stationary phase consists of a resin (e.g., Sepharose) activated with a reactive disulfide group, such as 2-pyridyl disulfide. When a sample containing a thiol-containing protein is passed over the column, the protein's free thiol group attacks the activated disulfide on the resin, forming a new, stable disulfide bond with the resin and releasing a chromophoric leaving group (e.g., 2-thiopyridone).[1][3] After washing away non-thiolated contaminants, the bound protein is eluted by adding a reducing agent, which cleaves the disulfide bond and releases the purified protein.[1][3]
Q2: How do I choose between different activated thiol resins?
A2: The choice of resin can depend on the properties of your target molecule. For instance, Activated Thiol Sepharose 4B is recommended for immobilizing high molecular weight substances, while Thiopropyl Sepharose 6B is suitable for lower molecular weight substances.[3] Always consult the manufacturer's specifications to choose the most appropriate resin for your application.
Q3: What are the optimal buffer conditions for binding and elution?
A3: For binding, a buffer with a pH between 7 and 8 is generally recommended to ensure the thiol groups are sufficiently nucleophilic for the exchange reaction.[1] The buffer should be free of reducing agents. For elution, the same buffer system can be used, but with the addition of a reducing agent.
Q4: Which reducing agent should I use for elution, and at what concentration?
A4: Dithiothreitol (DTT) and 2-mercaptoethanol are the most commonly used reducing agents. DTT is generally more potent and can be used at lower concentrations (10-25 mM) compared to 2-mercaptoethanol (20-50 mM).[1][3] A series of solutions with increasing reducing power can be used for sequential elution of different thiol-containing proteins.[1][3]
Q5: Can I regenerate and reuse the activated thiol resin?
A5: Yes, most activated thiol resins can be regenerated. A common method involves washing the resin with a solution of 2,2'-dipyridyl disulfide to reactivate the thiol groups on the column.[1][3] Always follow the manufacturer's specific protocol for regeneration to ensure the longevity of the resin.
Q6: How can I monitor the binding of my protein to the resin?
A6: The binding of a thiol-containing molecule to a resin activated with 2,2'-dipyridyl disulfide results in the release of 2-thiopyridone. This molecule has a strong absorbance at 343 nm.[1] By monitoring the absorbance of the flow-through at this wavelength, you can track the progress of the coupling reaction.
Quantitative Data Summary
Table 1: Characteristics of Common Thiol-Disulfide Exchange Resins
| Resin | Active Group | Active Group Concentration | Binding Capacity | Bead Size Range |
| Thiopropyl Sepharose 6B | 2-pyridyl disulphide | 18–31 µmol/ml drained medium | ~10–20 mg protein/ml drained medium | 45–165 µm |
| Activated Thiol Sepharose 4B | 2,2'-dipyridyl disulphide and glutathione | Not specified | Not specified | Not specified |
Data extracted from manufacturer's literature.[3]
Table 2: Recommended Concentrations of Reagents for Elution and Regeneration
| Reagent | Purpose | Typical Concentration |
| Dithiothreitol (DTT) | Elution | 10–25 mM[1][3] |
| 2-Mercaptoethanol | Elution | 20–50 mM[1][3] |
| L-cysteine | Sequential Elution | 5–25 mM[1][3] |
| Reduced glutathione | Sequential Elution | 50 mM[1][3] |
| 2,2'-dipyridyl disulphide | Regeneration | ~1.5 mM[1][3] |
Experimental Protocols
Protocol 1: General Thiol-Disulfide Exchange Chromatography
This protocol provides a general workflow for purifying a thiol-containing protein using an activated thiol resin.
Materials:
-
Activated Thiol Resin (e.g., Activated Thiol Sepharose 4B or Thiopropyl Sepharose 6B)
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (Binding Buffer containing 20 mM DTT)
-
Wash Buffer (Binding Buffer)
-
Clarified protein sample containing the thiol-containing protein of interest
-
Spectrophotometer
Procedure:
-
Resin Preparation: Swell and prepare the resin according to the manufacturer's instructions. Pack the column and equilibrate with at least 5 column volumes of Binding Buffer.
-
Sample Preparation: Ensure the protein sample is in the Binding Buffer. If the sample contains a reducing agent, it must be removed prior to application, for example, by dialysis or using a desalting column.
-
Sample Application: Apply the clarified protein sample to the equilibrated column at a low flow rate (e.g., 10 cm/h) to allow for efficient binding.[1]
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein by applying the Elution Buffer to the column. Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and a protein concentration assay.
-
Regeneration: After use, regenerate the column according to the manufacturer's protocol for future use.[1][3]
Protocol 2: On-Column Refolding and Purification of Disulfide-Containing Proteins
This protocol is adapted for proteins that are expressed in an unfolded state and require refolding to form correct disulfide bonds.
Materials:
-
Chitin affinity column
-
Column Buffer (e.g., 20 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.8)
-
Refolding/Cleavage Buffer (e.g., 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, 30 mM MESNA, 10 mM diMESNA, pH 6.0)[7]
-
Elution Buffer (e.g., 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0)[7]
-
Clarified cell extract containing the target protein fused to an intein tag
Procedure:
-
Column Equilibration: Equilibrate the chitin affinity column with 10 column volumes of Column Buffer.[7]
-
Sample Loading and Washing: Load the clarified cell extract onto the column. Wash with 10 column volumes of Column Buffer to remove unbound proteins.[7]
-
On-Column Refolding and Cleavage: Quickly flush the column with 2.5 column volumes of Refolding/Cleavage Buffer. Incubate the column for an extended period (e.g., three days at room temperature) to allow for protein refolding and intein-mediated cleavage.[7]
-
Elution: Elute the refolded and cleaved target protein from the column with 10 column volumes of Elution Buffer.[7]
-
Analysis: Analyze the eluted fractions for the presence and activity of the refolded protein.
Visualizations
Caption: Experimental workflow for thiol-disulfide exchange chromatography.
Caption: Chemical mechanism of thiol-disulfide exchange purification.
References
- 1. prep-hplc.com [prep-hplc.com]
- 2. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 3. prep-hplc.com [prep-hplc.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Activated Thiol Sepharose 4B - Creative BioMart [chromatography.creativebiomart.net]
- 6. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
Navigating Catalyst Deactivation in Hydrosulfurization for Thiol Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of thiols via hydrodesulfurization (HDS), catalyst deactivation presents a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, ensuring the efficiency and reproducibility of your synthetic routes.
The selective synthesis of thiols through the hydrodesulfurization of sulfur-containing precursors, such as disulfides, is a powerful tool in chemical and pharmaceutical development. However, the catalysts employed, typically sulfided cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) on alumina supports, are susceptible to deactivation over time. This loss of activity can manifest as reduced conversion rates, decreased selectivity towards the desired thiol product, and ultimately, compromised experimental outcomes. Understanding the mechanisms behind deactivation and implementing effective troubleshooting strategies are crucial for success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the hydrodesulfurization for thiol synthesis.
Q1: My conversion of the starting material (e.g., dimethyl disulfide) has significantly decreased. What are the likely causes?
A1: A drop in conversion is a primary indicator of catalyst deactivation. The most common causes include:
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking the active sites. This is often exacerbated by high reaction temperatures and the presence of coke precursors in the feed.[1]
-
Poisoning: Certain compounds in the feedstock can chemically bind to the active sites, rendering them inactive. Common poisons in HDS include nitrogen compounds and certain metals.
-
Sintering: At elevated temperatures, the small metal sulfide particles of the catalyst can agglomerate into larger ones, reducing the total active surface area.
-
Loss of Sulfur from Active Phase: The catalytic activity is linked to the sulfided state of the metals. A change in the H₂S/H₂ ratio in the reactor can lead to the loss of sulfur from the active sites, causing deactivation.[2]
Troubleshooting Steps:
-
Verify Feed Purity: Ensure the feedstock is free from known catalyst poisons.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they also accelerate coking.[3] Determine the optimal temperature that balances activity and stability.
-
Check H₂S Partial Pressure: Maintaining an adequate partial pressure of hydrogen sulfide (H₂S) is crucial to keep the catalyst in its active sulfided state.
-
Consider Catalyst Regeneration: If deactivation is significant, the catalyst may need to be regenerated (see Q4).
Q2: I am observing a decrease in selectivity towards my desired thiol product and an increase in byproducts (e.g., further reduced sulfur compounds or hydrocarbons). Why is this happening?
A2: A shift in selectivity can be due to changes in the nature of the active sites or mass transfer limitations.
-
Changes in Active Sites: The deactivation process is not always uniform. The sites responsible for the selective partial hydrogenation of your precursor to the thiol may deactivate at a different rate than the sites that catalyze further, less desirable reactions.
-
Coke Deposition: Coke can selectively poison certain active sites, altering the catalytic pathway.
-
Diffusion Limitations: The blockage of catalyst pores by coke can restrict the diffusion of reactants and products, favoring less sterically hindered reaction pathways which may lead to different products.
Troubleshooting Steps:
-
Reaction Condition Review: Re-evaluate your reaction temperature and pressure. Milder conditions may favor the desired thiol product.
-
Space Velocity Adjustment: Increasing the liquid hourly space velocity (LHSV) can sometimes improve selectivity by reducing the residence time and minimizing side reactions.
-
Catalyst Characterization: If possible, characterize the spent catalyst to understand the nature of the deactivation (e.g., extent of coking, changes in morphology).
Q3: The pressure drop across my reactor bed is increasing. What should I do?
A3: An increasing pressure drop is often a physical indication of problems within the reactor bed, frequently linked to catalyst deactivation.
-
Coke and Fouling: The accumulation of coke and other foulants can physically block the channels between catalyst particles, impeding flow.
-
Catalyst Attrition: Mechanical stress or rapid temperature changes can cause the catalyst pellets or extrudates to break down into smaller particles, which can then pack more tightly and increase the pressure drop.
Troubleshooting Steps:
-
Controlled Shutdown and Inspection: If the pressure drop becomes critical, a controlled shutdown and visual inspection of the catalyst bed may be necessary.
-
Review Operating Procedures: Ensure that temperature and pressure changes are made gradually to avoid thermal shock to the catalyst.
-
Catalyst Regeneration: A regeneration procedure will burn off the coke and can alleviate the pressure drop.
Q4: My catalyst is deactivated. Can it be regenerated?
A4: Yes, in many cases, catalysts deactivated by coking can be regenerated to recover a significant portion of their original activity. The most common method is oxidative regeneration.
-
Oxidative Regeneration: This involves a controlled burn-off of the coke deposits in a diluted stream of air or oxygen in an inert gas. The temperature must be carefully controlled to avoid excessive heat that could cause sintering of the catalyst.
-
Reductive Regeneration: In some cases, a reductive treatment with hydrogen can be used, although this is less common for hydrotreating catalysts.[4]
It is important to note that catalysts poisoned by metals are generally not regenerable through these methods.
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables provide an overview of typical data related to catalyst deactivation and regeneration. Note that specific values can vary significantly depending on the catalyst formulation, feedstock, and operating conditions.
Table 1: Impact of Deactivation on HDS Rate Constant
| Deactivation Method | Duration | Rate Constant Reduction | Reference |
| Spontaneous | - | 13% | [2] |
| Accelerated (Test 1) | 6 hours | 25% | [2] |
| Accelerated (Test 2) | 18 hours | 43% | [2] |
Table 2: Typical Catalyst Regeneration Efficiency
| Deactivation Cause | Regeneration Method | Typical Activity Recovery | Key Considerations |
| Coking | Oxidative Regeneration | 80-95% of fresh catalyst | Careful temperature control is critical to prevent sintering. |
| Mild Sintering | Redispersion agents | Variable, often lower than for coking | May require specific chemical treatments. |
| Metal Poisoning | - | Generally not regenerable | Focus on feedstock purification to prevent poisoning. |
Experimental Protocols
1. Protocol for Catalyst Activity Measurement in Dimethyl Disulfide (DMDS) HDS
This protocol outlines a typical procedure for evaluating catalyst activity for the synthesis of methanethiol from DMDS.
-
Reactor Setup: A fixed-bed, continuous-flow microreactor is commonly used. The catalyst (typically 0.5-2.0 g) is loaded into the reactor and secured with quartz wool.
-
Catalyst Pre-sulfidation:
-
The catalyst is heated under a flow of an inert gas (e.g., N₂) to the desired sulfidation temperature (typically 350-400 °C).
-
A sulfiding agent, such as a mixture of H₂S in H₂ (e.g., 10% H₂S) or a liquid feed containing a sulfur compound like dimethyl disulfide (DMDS), is introduced.
-
The sulfidation is carried out for a specified period (e.g., 4-6 hours) to ensure the conversion of the metal oxides to their active sulfide forms.
-
-
Catalytic Reaction:
-
After sulfidation, the system is purged with H₂.
-
The liquid feed, a solution of DMDS in a suitable solvent (e.g., decalin), is introduced into the reactor along with a continuous flow of H₂.
-
The reaction is carried out at the desired temperature (e.g., 250-350 °C) and pressure (e.g., 30-50 bar).
-
The reactor effluent is cooled, and the liquid and gas phases are separated.
-
-
Product Analysis:
-
The liquid product is analyzed by gas chromatography (GC) to determine the conversion of DMDS and the selectivity to methanethiol and other products.
-
The gaseous products can also be analyzed by GC to quantify H₂S and light hydrocarbons.
-
-
Activity Calculation: The catalyst activity is typically expressed as the conversion of DMDS or the rate of methanethiol formation per unit mass of catalyst.
2. Protocol for Oxidative Regeneration of a Deactivated HDS Catalyst
This protocol provides a general guideline for the regeneration of a coked catalyst.
-
Feed Cut-off and Purging:
-
The liquid feed is stopped, and the reactor is purged with H₂ at the reaction temperature to remove any remaining hydrocarbons.
-
The reactor is then cooled down under an inert gas (N₂) flow.
-
-
Coke Burn-off:
-
A controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) is introduced into the reactor at a relatively low temperature (e.g., 150-200 °C).
-
The temperature is slowly ramped up (e.g., 10-20 °C/hour) to the target burn-off temperature (typically 400-500 °C). The temperature must be carefully monitored to avoid excessive exotherms that can cause catalyst sintering.
-
The burn-off is continued until the concentration of CO₂ in the effluent gas drops to a baseline level, indicating that all the coke has been removed.
-
-
Cooling and Re-sulfidation:
-
After the burn-off is complete, the reactor is cooled down under an inert gas flow.
-
The regenerated catalyst must be re-sulfided (as described in the activity measurement protocol) before it can be used again for the HDS reaction.
-
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Major pathways leading to the deactivation of HDS catalysts.
Troubleshooting Workflow for Decreased Thiol Selectivity
Caption: A logical workflow for diagnosing and addressing a drop in thiol selectivity.
By systematically addressing these common issues and understanding the underlying causes of catalyst deactivation, researchers can enhance the reliability and efficiency of their thiol synthesis experiments.
References
Technical Support Center: Enhancing the Resolution of Pentane-2-Thiol Enantiomers
Welcome to the technical support center for the chiral separation of pentane-2-thiol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of pentane-2-thiol enantiomers on a chiral column.
Troubleshooting Guide
This guide addresses common issues encountered during the enantiomeric separation of pentane-2-thiol using chiral gas chromatography (GC).
Problem: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
The two enantiomer peaks are significantly overlapped, with a resolution factor (Rs) less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the chiral column is insufficient for pentane-2-thiol. Beta-cyclodextrin-based columns are generally recommended for this type of chiral separation.[1][2][3][4][5] Consider screening different derivatized cyclodextrin columns (e.g., from the Restek Rt-βDEX or Agilent J&W Cyclodex-B series) to find one with optimal selectivity. |
| Suboptimal GC Oven Temperature Program | The temperature program significantly impacts chiral resolution. For many chiral separations, a slower temperature ramp rate improves resolution.[6] Start with a low initial oven temperature and a slow ramp rate (e.g., 1-2 °C/min) to maximize the interaction between the analytes and the chiral stationary phase.[6] |
| Incorrect Carrier Gas Linear Velocity | The flow rate of the carrier gas affects column efficiency and, consequently, resolution. For hydrogen, a higher linear velocity (60-80 cm/sec) can sometimes improve resolution.[6] For other carrier gases like helium or nitrogen, it is crucial to operate at their optimal linear velocities. |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution.[6] Reduce the injection volume or dilute the sample. For optimal performance on chiral columns, on-column concentrations of 50 ng or less are recommended.[6] |
| Analyte Interaction with Active Sites | Thiols can interact with active sites in the GC system (e.g., inlet liner, column), leading to peak tailing and poor resolution. Ensure the use of an inert flow path, including an inert inlet liner.[7] Derivatization of the thiol group can also mitigate this issue. |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Problem: Peak Tailing
Symptoms:
-
The peaks for one or both enantiomers have an asymmetrical shape, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Thiols are prone to adsorption on active sites within the GC system, such as the inlet liner, column contamination, or metal surfaces.[8] Use a deactivated, inert inlet liner and ensure the entire flow path is inert.[7] If the column is contaminated, it may need to be baked out or trimmed. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak tailing.[6] Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure the solvent is appropriate for the column and the analytes. |
| Chemical Interactions | The thiol group may be interacting with the stationary phase in a non-ideal manner. Derivatization of the thiol can block this interaction and improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for separating pentane-2-thiol enantiomers?
A1: For volatile chiral compounds like pentane-2-thiol, gas chromatography (GC) with a chiral stationary phase (CSP) is the most effective method. Cyclodextrin-based CSPs are widely used and have shown success in separating a broad range of enantiomers.[2][4][5] Specifically, derivatized beta-cyclodextrin columns, such as those offered by Agilent (Cyclodex-B) and Restek (Rt-βDEX series), are excellent starting points.[1][3]
Q2: What is the effect of temperature on the chiral separation of pentane-2-thiol?
A2: Temperature is a critical parameter in chiral GC separations. Generally, lower oven temperatures and slower temperature ramp rates (1-2 °C/min) lead to better resolution.[6] This is because lower temperatures enhance the subtle differences in the interactions between the enantiomers and the chiral stationary phase, which is the basis for their separation.
Q3: Should I derivatize pentane-2-thiol before analysis?
A3: Derivatization can be beneficial for the analysis of thiols for several reasons:
-
Improved Peak Shape: Thiols can exhibit peak tailing due to their interaction with active sites in the GC system. Derivatization blocks the active thiol group, leading to more symmetrical peaks.
-
Increased Volatility: While pentane-2-thiol is already volatile, derivatization can sometimes improve its chromatographic behavior.
-
Enhanced Detector Response: For certain detectors, a derivatized analyte may provide a better signal.
Common derivatization methods for thiols include silylation and acylation.[9]
Q4: What are the ideal starting conditions for developing a chiral GC method for pentane-2-thiol?
A4: A good starting point would be to adapt a method for a structurally similar compound, such as 2-pentanol.[10][11] The following table provides a recommended starting method based on the separation of 2-pentanol enantiomers.
| Parameter | Recommended Starting Condition |
| Column | Beta-cyclodextrin based chiral GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 40 °C (hold for 1 min), then ramp at 2 °C/min to 120 °C, then ramp at 3 °C/min to 210 °C (hold for 1 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
These conditions should be optimized to achieve baseline resolution for pentane-2-thiol enantiomers.
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of Pentane-2-Thiol Enantiomers
This protocol provides a detailed methodology for the separation and quantification of pentane-2-thiol enantiomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Chiral GC Column: Beta-cyclodextrin stationary phase (e.g., Restek Rt-βDEXsm, 30 m, 0.25 mm ID, 0.25 µm)[3]
-
Carrier Gas: Helium (99.999% purity)
-
Sample: Racemic pentane-2-thiol standard, diluted in an appropriate solvent (e.g., methanol or dichloromethane)
2. GC-MS Method Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas Flow Rate | 1 mL/min (constant flow) |
| Oven Temperature Program | 40 °C (hold 1 min), ramp at 2 °C/min to 120 °C, then ramp at 3 °C/min to 210 °C (hold 1 min) |
| MS Transfer Line Temp | 230 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
3. Procedure:
-
Prepare a dilute standard of racemic pentane-2-thiol (e.g., 100 ppm in methanol).
-
Set up the GC-MS with the parameters listed above.
-
Inject the standard and acquire the data.
-
Identify the peaks corresponding to the two enantiomers based on their retention times and mass spectra.
-
Integrate the peak areas to determine the enantiomeric ratio.
4. Optimization:
-
If resolution is poor, decrease the initial oven temperature ramp rate to 1 °C/min.
-
If peak tailing is observed, use a fresh, deactivated inlet liner.
-
Adjust the split ratio to ensure the on-column concentration is in the optimal range for the column.
Experimental Workflow Diagram
References
- 1. Cyclodex-B GC column | Agilent [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 7. agilent.com [agilent.com]
- 8. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Sensory Properties of (2R)- and (2S)-Pentane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of the enantiomers of pentane-2-thiol. While data on the racemic mixture is available, this document focuses on elucidating the distinct characteristics of the (2R)- and (2S)- forms, a critical aspect for flavor and fragrance chemistry, as well as for understanding structure-activity relationships in olfactory perception.
Introduction to Pentane-2-thiol and Olfactory Chirality
2-Pentanethiol is a volatile sulfur compound known for its potent and complex aroma profile.[1] It possesses a chiral center at the C-2 position, and therefore exists as two distinct enantiomers: (2R)-Pentane-2-thiol and (2S)-Pentane-2-thiol. In the field of sensory science, it is a well-established phenomenon that enantiomers of a chiral molecule can elicit significantly different olfactory responses. These differences can range from variations in odor intensity and detection thresholds to entirely different odor qualities. Understanding these distinctions is paramount for applications in food science, perfumery, and pharmaceuticals, where the specific stereoisomer can define the desired sensory outcome or biological effect.
Sensory Properties: A Comparative Analysis
Data Presentation: Quantitative Sensory Data
| Property | Racemic 2-Pentanethiol | This compound | (2S)-Pentane-2-thiol |
| CAS Number | 2084-19-7 | 212195-83-0 | 110503-18-9 |
| Molecular Formula | C₅H₁₂S | C₅H₁₂S | C₅H₁₂S |
| Odor Description | Sulfurous, gassy, with notes of coffee, bacon, and pineapple.[1] | Data Not Available | Data Not Available |
| Odor Threshold (in water) | Data Not Available | Data Not Available | Data Not Available |
| Flavor Profile | Imparts sulfurous coffee and bacon flavors with roasted savory and tropical pulpy pineapple-like notes.[1] | Data Not Available | Data Not Available |
Experimental Protocols
To empirically determine and compare the sensory properties of (2R)- and (2S)-Pentane-2-thiol, the following established methodologies are recommended.
Enantiomer Separation and Purification
A prerequisite for sensory analysis is the availability of the individual enantiomers in high optical purity. This is typically achieved via:
-
Enantioselective Synthesis: Synthesizing each enantiomer separately using chiral precursors or catalysts.
-
Chiral Chromatography: Separating the racemic mixture using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The purity of the separated enantiomers must be confirmed analytically, for instance by chiral GC analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is the standard technique for determining the odor quality and potency of individual volatile compounds.
-
Principle: The effluent from a gas chromatograph is split between a chemical detector (e.g., Mass Spectrometer) and a sniffing port. A trained panelist sniffs the eluting compounds and records their odor character and intensity over time. For chiral analysis, a chiral GC column is employed.
-
Procedure:
-
A solution of the purified enantiomer (or the racemic mixture for separation on a chiral column) is injected into the GC-O system.
-
A trained sensory panelist describes the odor of the compound as it elutes.
-
To determine the odor potency or threshold, aroma extract dilution analysis (AEDA) or CharmAnalysis™ can be performed, where the sample is serially diluted and re-analyred until no odor is detected.
-
Odor Threshold Determination in a Matrix
The detection threshold is the minimum concentration of a substance that can be detected by the human senses.
-
Principle: A series of samples with decreasing concentrations of the analyte in a neutral medium (e.g., deodorized water or air) are presented to a panel of trained assessors.
-
Procedure (ASTM E679 - Ascending Forced-Choice Triangle Test):
-
Prepare a geometric dilution series of the thiol enantiomer in the desired matrix (e.g., water).
-
Present the samples to panelists in a series of "triangle tests," where each set contains one spiked sample and two blanks.
-
Panelists are required to identify the "odd" sample.
-
The best-estimate threshold for an individual is calculated as the geometric mean of the last concentration missed and the next higher concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Chiral Sensory Analysis
Figure 1. A typical workflow for the separation and sensory evaluation of chiral thiol enantiomers.
Simplified Olfactory Signaling Pathway
Figure 2. A simplified diagram of the primary signal transduction pathway in olfactory neurons.
References
Validating the Structure of (2R)-Pentane-2-thiol: A ¹H NMR Comparison Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed comparison of the predicted ¹H NMR spectral data for (2R)-Pentane-2-thiol and its structural isomers, pentane-1-thiol and pentane-3-thiol. By analyzing chemical shifts, splitting patterns, and integration, researchers can unequivocally validate the synthesis of this compound and distinguish it from its isomers.
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and its isomers. These predictions are based on established principles of NMR spectroscopy, including the influence of the thiol group on the chemical shifts of neighboring protons and spin-spin coupling patterns.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| This compound | Ha (-SH) | 1.3 - 1.6 | Triplet (t) | 1H |
| Hb (-CH(SH)-) | 2.7 - 3.0 | Sextet | 1H | |
| Hc (-CH₃) | 1.2 - 1.4 | Doublet (d) | 3H | |
| Hd (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | 2H | |
| He (-CH₂-) | 1.3 - 1.5 | Multiplet (m) | 2H | |
| Hf (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | |
| Pentane-1-thiol | Ha (-SH) | 1.2 - 1.5 | Triplet (t) | 1H |
| Hb (-CH₂SH) | 2.5 - 2.7 | Quartet (q) | 2H | |
| Hc (-CH₂-) | 1.5 - 1.7 | Multiplet (m) | 2H | |
| Hd (-CH₂-) | 1.3 - 1.5 | Multiplet (m) | 2H | |
| He (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | |
| Pentane-3-thiol | Ha (-SH) | 1.3 - 1.6 | Triplet (t) | 1H |
| Hb (-CH(SH)-) | 2.6 - 2.9 | Quintet | 1H | |
| Hc (-CH₂-) | 1.5 - 1.7 | Multiplet (m) | 4H | |
| Hd (-CH₃) | 0.9 - 1.1 | Triplet (t) | 6H |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of the synthesized pentanethiol isomer for structural validation.
Materials and Reagents:
-
Synthesized pentanethiol sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pentanethiol sample in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative proton ratios.
-
Analyze the chemical shifts and splitting patterns to elucidate the structure.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR data.
Caption: Workflow for ¹H NMR-based structural validation.
By comparing the experimentally obtained ¹H NMR spectrum with the predicted data, researchers can confidently confirm the identity and purity of the synthesized this compound. The distinct chemical shifts and splitting patterns of the isomers provide a robust method for differentiation.
A Comparative Analysis of 1-Pentanethiol and 2-Pentanethiol Aroma Profiles
This guide provides a detailed comparative analysis of the aroma profiles of two structural isomers, 1-pentanethiol and 2-pentanethiol. The information is intended for researchers, scientists, and drug development professionals interested in the sensory characteristics of volatile sulfur compounds. This document summarizes their distinct aroma characteristics, presents available quantitative data, and outlines a typical experimental protocol for their sensory evaluation.
Aroma Profile Comparison
The aroma profiles of 1-pentanethiol and 2-pentanethiol, while both characterized by a sulfurous nature, exhibit distinct differences attributable to the position of the thiol group on the pentyl chain. 1-Pentanethiol, a linear thiol, is predominantly associated with a potent and often unpleasant, aggressive sulfurous odor. In contrast, 2-pentanethiol, a secondary thiol, presents a more complex aroma profile that can include fruity and savory notes alongside its sulfurous character.
1-Pentanethiol is consistently described with strong, pungent odors such as garlic-like, rotten cabbage, or rotten eggs[1][2][3]. At lower concentrations, it can also present as meaty or roasted[4][5]. This aligns with the general perception of low-molecular-weight thiols, which are often used as odorants for natural gas due to their potent and recognizable smells[2][6][7].
2-Pentanethiol, on the other hand, is characterized by a more nuanced and complex aroma profile. While it possesses a foundational sulfurous and gassy odor, it is also described as having notes of roasted coffee, bacon, and even tropical fruits like pineapple and guava[8][9][10]. This suggests that the branching of the carbon chain near the thiol group significantly modulates the perceived aroma, introducing characteristics that can be desirable in the context of flavor and fragrance applications[3][8]. One source even suggests that branched thiols like 2-pentanethiol may have less intense odors than their linear counterparts, although this is a point of some contradiction in the available literature[3].
Quantitative Sensory Data
A critical aspect of aroma characterization is the odor threshold, which is the lowest concentration of a substance that can be detected by the human sense of smell. Quantitative data for the odor thresholds of these two compounds are presented below.
| Compound | Odor Threshold | Aroma Description |
| 1-Pentanethiol | 0.8 ppb (parts per billion)[11][12] | Strong, garlic-like, rotten cabbage/eggs, meaty, sulfurous, fatty, roasted vegetable[1][2][4][5][6][13] |
| 2-Pentanethiol | Not Available | Unpleasant, sulfuraceous, gassy, with notes of coffee, bacon, roasted savory, and tropical fruit (pineapple, guava)[8][9][10][14] |
Experimental Protocol for Sensory Analysis
The sensory analysis of volatile sulfur compounds like 1-pentanethiol and 2-pentanethiol is typically performed using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with human sensory perception as a detection method. The following is a generalized protocol for such an analysis.
Objective: To identify and compare the odor-active compounds in samples containing 1-pentanethiol and 2-pentanethiol.
Materials:
-
Samples of 1-pentanethiol and 2-pentanethiol
-
Gas chromatograph coupled with an olfactometry port (GC-O)
-
Mass spectrometer (MS) for compound identification
-
Appropriate GC column for separating volatile sulfur compounds (e.g., thick film methyl silicone)[15]
-
Inert glassware and syringes
-
Solvents for dilution (e.g., propylene glycol)[13]
-
Trained sensory panel
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of 1-pentanethiol and 2-pentanethiol in an appropriate solvent to bring their concentrations within a detectable and safe range for the sensory panel. It is recommended to start with a 0.10% solution or less for potent thiols[4].
-
For complex matrices, selective extraction techniques, such as solid-phase extraction (SPE) with silver ions (Ag+), may be employed to isolate the thiol fraction[16].
-
-
GC-O Analysis:
-
Inject a prepared sample into the GC-O system.
-
The sample is vaporized and carried by an inert gas through a heated column, where the compounds are separated based on their volatility and interaction with the column's stationary phase.
-
The column effluent is split between the MS detector and the olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
-
Data Analysis and Interpretation:
-
The retention times of the detected odors from the olfactometry port are correlated with the peaks in the chromatogram from the MS detector.
-
The MS data is used to identify the chemical structure of the compounds responsible for the detected odors.
-
The intensity and character of the odors for 1-pentanethiol and 2-pentanethiol are compared based on the sensory panel's descriptions.
-
The analysis of sulfur compounds can be challenging due to their reactivity and potential for peak tailing in the GC column[17]. Therefore, the use of an inert chromatographic system and a sulfur-specific detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), can be beneficial for both qualitative and quantitative analysis[18][19][20][21].
Visualizing Experimental and Structural Relationships
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the comparative sensory analysis of thiols.
Caption: Relationship between the molecular structure and the perceived aroma of pentanethiol isomers.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Pentanethiol [cdc.gov]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Buy 2-Pentanethiol | 2084-19-7 [smolecule.com]
- 4. 1-Pentanethiol | 110-66-7 [chemicalbook.com]
- 5. ulprospector.com [ulprospector.com]
- 6. 1-Pentanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Cas 2084-19-7,2-Pentanethiol | lookchem [lookchem.com]
- 9. 2-Pentanethiol | 2084-19-7, 2-Pentanethiol Formula - ECHEMI [echemi.com]
- 10. Showing Compound 2-Pentanethiol (FDB020872) - FooDB [foodb.ca]
- 11. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. amyl mercaptan, 110-66-7 [thegoodscentscompany.com]
- 14. Page loading... [guidechem.com]
- 15. azom.com [azom.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of sulfur-containing compounds in crude oils by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Purity of (2R)-Pentane-2-thiol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of (2R)-Pentane-2-thiol: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs), High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, and Gas Chromatography (GC) on a chiral stationary phase.
This document outlines the experimental protocols for each method, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams to visualize the analytical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for determining enantiomeric excess. The principle lies in the conversion of the enantiomers of the analyte into diastereomers by reaction with a chiral reagent. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification and thus the determination of the ee.
For chiral thiols like pentane-2-thiol, aryl-tert-butoxyacetic acids have been shown to be effective CDAs. The derivatization reaction creates diastereomeric thioesters, which can be readily analyzed by ¹H NMR spectroscopy.
Experimental Protocol:
Derivatization of Pentane-2-thiol with a Chiral Derivatizing Agent:
-
In an NMR tube, dissolve a known amount of the pentane-2-thiol sample (containing the (2R)-enantiomer and potentially the (2S)-enantiomer) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral derivatizing agent, such as an enantiomerically pure aryl-tert-butoxyacetic acid.
-
Add a suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) to facilitate the esterification reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric thioester mixture.
Workflow for NMR-based ee Determination
Caption: Workflow for determining enantiomeric excess using NMR spectroscopy with a chiral derivatizing agent.
Data Presentation:
| Parameter | Value | Reference |
| Chiral Derivatizing Agent | Aryl-tert-butoxyacetic acid | [1] |
| Analyte | Pentane-2-thiol | [1] |
| Nucleus Observed | ¹H | [1] |
| Magnetic Field Strength | 250.13 MHz | [1] |
| Solvent | CDCl₃ | [1] |
| Key Signal for Integration | Methyl group protons of the thioesters | [1] |
| Chemical Shift Difference (Δδ) | Varies depending on the specific CDA used | [1] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of thiols, polysaccharide-based CSPs, such as those found in Chiralcel® columns, are often effective.
Experimental Protocol:
-
Prepare a standard solution of the pentane-2-thiol sample in a suitable mobile phase compatible solvent (e.g., a mixture of hexane and isopropanol).
-
Set up the HPLC system with a chiral column, such as a Chiralcel® OD-H.
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Data Presentation:
| Parameter | Value | Reference |
| Column | Chiralcel® OD-H | [2] |
| Mobile Phase | Hexane/2-Propanol (98:2) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV | [1] |
| Retention Time (Major Enantiomer) | 34.3 min (example for a similar compound) | [2] |
| Retention Time (Minor Enantiomer) | 44.4 min (example for a similar compound) | [2] |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the separation and quantification of volatile enantiomers. Similar to chiral HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation. Thiols are generally volatile and can often be analyzed directly without derivatization.
Experimental Protocol:
-
Prepare a dilute solution of the pentane-2-thiol sample in a volatile organic solvent (e.g., dichloromethane).
-
Set up the GC system with a chiral capillary column, for instance, one with a cyclodextrin-based stationary phase.
-
Set the appropriate temperature program for the oven, as well as the injector and detector temperatures.
-
Inject a small volume of the sample solution into the GC.
-
The enantiomers will be separated on the column and detected as they elute.
-
The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.
Workflow for Chiral GC Analysis
Caption: Workflow for determining enantiomeric excess using chiral GC.
Data Presentation:
| Parameter | Value | Reference |
| Column | Cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsa) | [3] |
| Carrier Gas | Hydrogen or Helium | [3][4] |
| Temperature Program | Optimized for the specific analyte and column (e.g., 60°C hold 1 min, then ramp at 1°C/min to 200°C) | [5] |
| Detector | Flame Ionization Detector (FID) | [5] |
| Retention Times | Specific to the enantiomers and conditions, with baseline separation being the goal | [3][4] |
Comparison of Methods
| Feature | NMR with CDA | Chiral HPLC | Chiral GC |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. |
| Sample Preparation | Requires derivatization, which adds a chemical step. | Minimal, usually just dissolution in the mobile phase. | Minimal, dissolution in a volatile solvent. |
| Analysis Time | Can be relatively fast once the sample is prepared. | Typically longer run times per sample. | Generally faster run times compared to HPLC. |
| Sensitivity | Generally lower sensitivity compared to chromatographic methods. | High sensitivity, depending on the detector. | Very high sensitivity, especially with detectors like FID. |
| Resolution | Depends on the chemical shift difference of the diastereomers. | High resolution is achievable with optimized methods. | High resolution is achievable with appropriate columns and conditions. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires an HPLC system with a chiral column. | Requires a GC system with a chiral column. |
| Development Effort | Method development involves selecting the appropriate CDA and reaction conditions. | Method development involves screening different chiral columns and mobile phases. | Method development involves screening columns and optimizing the temperature program. |
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput needs.
-
Chiral HPLC is a robust and widely applicable technique that offers excellent resolution and sensitivity. It is often the method of choice in pharmaceutical and quality control laboratories.
-
Chiral GC is ideal for volatile compounds like pentane-2-thiol, offering fast analysis times and very high sensitivity.
For routine and high-throughput analysis of this compound, chiral GC would likely be the most efficient method. However, for initial characterization and in laboratories where GC is not available, chiral HPLC and NMR with CDAs provide reliable alternatives. It is always recommended to validate the chosen method to ensure accuracy and precision for the specific application.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Thiol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical for understanding cellular redox states, protein function, and for the development of therapeutics. This guide provides a comparative overview of common analytical methods for thiol quantification, supported by experimental data to facilitate methods selection and cross-validation.
The quantification of sulfhydryl groups (-SH) in biomolecules is a fundamental aspect of redox biology and pharmaceutical sciences. Thiols, present in amino acids like cysteine and in antioxidant molecules such as glutathione, play crucial roles in cellular signaling, enzymatic catalysis, and detoxification. A variety of analytical techniques have been developed to measure thiol concentrations, each with its own set of advantages and limitations. This guide focuses on the cross-validation of four widely used methods: the classic colorimetric Ellman's assay, sensitive fluorescent probe-based assays, robust High-Performance Liquid Chromatography (HPLC) techniques, and the highly specific Mass Spectrometry (MS) based methods.
Comparative Performance of Thiol Quantification Methods
The choice of an appropriate thiol quantification method depends on several factors including the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes key performance metrics for the most common methods to aid in this selection process.
| Method | Principle | Typical Analyte(s) | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Ellman's Assay (DTNB) | Colorimetric detection of 5-thio-2-nitrobenzoic acid (TNB) produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols. | Total free thiols | ~1-10 µM | 10-100 µM | Simple, cost-effective, requires standard spectrophotometer. | Lower sensitivity, potential for interference from other reducing agents. |
| Fluorescent Probes | Reaction of a thiol-reactive probe (e.g., maleimides, benzofurazans) with thiols to produce a fluorescent adduct. | Specific thiols (e.g., GSH, Cys) or total thiols | Down to nM concentrations | Varies with probe (e.g., 0.05–5 µM) | High sensitivity, suitable for cellular imaging and high-throughput screening. | Can be expensive, potential for photobleaching, and probe-dependent specificity. |
| HPLC-based Methods | Separation of thiols by chromatography followed by detection (UV, fluorescence, or electrochemical). | Specific thiols and their oxidized forms (e.g., GSH, GSSG, Cys) | pmol range | Wide linear range depending on detector | High specificity and ability to quantify multiple thiols simultaneously. | Requires specialized equipment and longer analysis times. |
| Mass Spectrometry (MS) | Ionization and mass analysis of thiols, often coupled with a separation technique like LC or CE. | Comprehensive thiol and disulfide profiling | fmol to amol range | Wide dynamic range | Unparalleled specificity and sensitivity, capable of identifying unknown thiols. | High instrument cost, complex data analysis, and potential for ion suppression. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate thiol quantification. Below are representative protocols for the key methods discussed.
Ellman's Assay for Total Thiol Quantification
This protocol is adapted from standard procedures for the determination of free sulfhydryl groups in solution using Ellman's reagent (DTNB).[1][2]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: Cysteine or Glutathione solution of known concentration.
-
Sample: Protein solution or cell lysate.
Procedure:
-
Prepare a standard curve using serial dilutions of the thiol standard.
-
In a 96-well plate, add 50 µL of Ellman's Reagent Solution to each well containing 250 µL of either standard or sample.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Determine the thiol concentration of the sample from the standard curve. The concentration can also be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[2][3]
Fluorescent Probe Assay for Thiol Quantification
This protocol describes a general procedure for using a thiol-reactive fluorescent probe. Specific details may vary depending on the probe used.
Materials:
-
Assay Buffer: As recommended by the probe manufacturer (e.g., phosphate-buffered saline, pH 7.4).
-
Thiol-Reactive Fluorescent Probe: e.g., a maleimide or benzofurazan-based probe.
-
Thiol Standard: Glutathione or cysteine.
-
Sample: Cell lysate or other biological sample.
Procedure:
-
Prepare a standard curve with known concentrations of the thiol standard.
-
Add the fluorescent probe to the wells of a microplate containing the standards and samples.
-
Incubate for the time specified by the manufacturer to allow for the reaction to complete.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Calculate the thiol concentration in the samples by comparing their fluorescence to the standard curve.
HPLC with UV Detection for Glutathione Quantification
This protocol outlines a method for the separation and quantification of reduced (GSH) and oxidized (GSSG) glutathione.[4]
Instrumentation:
-
HPLC system with a C18 column and UV detector.
Materials:
-
Mobile Phase: 50 mM NaH₂PO₄, pH 4.
-
Standards: GSH and GSSG of known concentrations.
-
Sample Preparation: Deproteinize samples (e.g., tissue homogenates) by adding a precipitating agent like trichloroacetic acid, followed by centrifugation.
Procedure:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10 µL of the prepared sample or standard onto the column.
-
Detect the separated GSH and GSSG using a UV detector at a specified wavelength (e.g., 210 nm).
-
Quantify the concentrations of GSH and GSSG in the sample by comparing the peak areas to those of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Thiol Analysis
This protocol provides a general workflow for the highly sensitive and specific quantification of thiols.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole).
Materials:
-
LC Solvents: High-purity solvents for gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Thiol Standards: For creating calibration curves.
-
Sample Preparation: Similar to HPLC, samples need to be deproteinized. Derivatization with an alkylating agent may be used to improve chromatographic separation and ionization efficiency.
Procedure:
-
Separate the thiols in the sample using a suitable LC column and gradient.
-
Introduce the eluent into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) analysis using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each thiol of interest.
-
Quantify the thiols by comparing the peak areas from the sample to a calibration curve generated from the standards.
Visualization of Cross-Validation Workflow
The process of cross-validating different analytical methods is crucial to ensure the accuracy and reliability of experimental results. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods for thiol quantification.
References
- 1. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
comparing the efficacy of different chiral stationary phases for thiol separation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Stationary Phase Efficacy in the Enantioseparation of Thiols, Supported by Experimental Data.
The successful separation of thiol enantiomers is a critical challenge in pharmaceutical development and chemical analysis, as the chirality of these sulfur-containing compounds can significantly influence their pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective method for achieving this separation. This guide provides a comparative overview of the efficacy of different classes of CSPs for thiol separation, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate stationary phase for a given analytical problem.
Key Chiral Stationary Phases for Thiol Separation
The most widely employed CSPs for the enantioseparation of a broad range of chiral compounds, including thiols, are polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based stationary phases. Each class offers distinct chiral recognition mechanisms, influencing their selectivity and effectivity for different types of thiol-containing molecules.
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those found in the popular Chiralcel® and Chiralpak® series of columns, are known for their broad applicability.[1][2] The chiral recognition is primarily based on the formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure. The performance of these CSPs can be significantly influenced by the choice of the mobile phase.
Cyclodextrin-Based CSPs: These CSPs consist of cyclodextrins, which are cyclic oligosaccharides, bonded to a silica support. Their chiral recognition mechanism is largely based on the formation of inclusion complexes, where the analyte, or a portion of it, fits into the chiral cavity of the cyclodextrin.[2] The separation of enantiomers is then determined by the differential stability of these complexes.
Macrocyclic Antibiotic-Based CSPs: Stationary phases based on macrocyclic antibiotics like teicoplanin and vancomycin offer a multi-modal mechanism for chiral recognition. This includes inclusion complexation, hydrogen bonding, and ionic interactions, making them effective for a variety of ionizable and neutral compounds.
Comparative Performance Data
The following tables summarize the chromatographic data for the enantioseparation of representative thiol-containing compounds on different chiral stationary phases. The key parameters for comparison are the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs).
Table 1: Enantioseparation of Captopril
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k1 | α | Rs | Reference |
| Chiralpak IB (Amylose-based) | Methanol | 0.4 | - | - | - | [3] |
| Chiralcel OD-H (Cellulose-based) | Methanol | 0.4 | - | 3.47 | 1.812 | [3] |
| Teicoplanin-based | 0.05% TEAA buffer (pH 3.8) | 1.0 | - | - | - | [4] |
Note: Specific values for k1 and α were not provided in the source for all entries, but the resolution data indicates successful separation.
Table 2: Enantioseparation of Penicillamine (after derivatization)
| Chiral Stationary Phase | Chiral Selector/Derivatizing Agent | Mobile Phase | k1 | α | Rs | Reference |
| β-Cyclodextrin (β-CD) | Spirothiazolidine derivative | - | - | - | >2 | [5] |
| α-Acid Glycoprotein (AGP) | Spirothiazolidine derivative | - | - | - | >2 | [5] |
| Achiral C18 | Copper(II)-L-proline complex (in mobile phase) | Isocratic | - | - | 1.31 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of thiols.
Protocol 1: Separation of Captopril on a Polysaccharide-Based CSP
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 288 nm
-
Temperature: Ambient
-
Sample Preparation: Dissolve captopril in methanol.
Protocol 2: Separation of Penicillamine using a Chiral Mobile Phase Additive
-
Column: Achiral C18
-
Derivatization: Spirocyclization with ninhydrin.
-
Mobile Phase: Isocratic elution with a copper(II)-L-proline complex as a chiral selector.
-
Detection: UV/Vis or Fluorescence
-
Temperature: Ambient
Logical Workflow for CSP Selection
The selection of an appropriate chiral stationary phase is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a chiral stationary phase for thiol separation.
Conclusion
The choice of a chiral stationary phase for the separation of thiol enantiomers is dependent on the specific molecular structure of the analyte. Polysaccharide-based CSPs, such as Chiralcel OD-H, have demonstrated high selectivity for certain thiols like captopril.[3] For other thiols, such as penicillamine, derivatization followed by separation on cyclodextrin or AGP columns, or the use of a chiral mobile phase additive with an achiral column, have proven to be effective strategies.[5][6] A systematic screening approach, as outlined in the workflow diagram, beginning with broad-spectrum polysaccharide CSPs and followed by optimization and consideration of alternative CSPs, is recommended for efficient method development. The data and protocols presented in this guide serve as a valuable starting point for researchers in the field of chiral separation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04697G [pubs.rsc.org]
Unambiguous Structural and Stereochemical Confirmation of (2R)-Pentane-2-thiol: A Comparative Guide to 2D NMR and Chiral Derivatizing Agent Methodologies
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chiral molecules is a critical step in chemical research and pharmaceutical development. For a molecule such as (2R)-Pentane-2-thiol, confirming both its connectivity and its absolute stereochemistry is paramount. This guide provides a comparative analysis of two powerful nuclear magnetic resonance (NMR) spectroscopic approaches: two-dimensional (2D) NMR techniques (COSY and HMBC) for establishing the molecular framework, and the use of chiral derivatizing agents (CDAs) for the unambiguous determination of its stereochemistry.
While 2D NMR experiments like COSY and HMBC are instrumental in defining the bonding network of a molecule, they do not inherently distinguish between enantiomers. Conversely, the CDA method, particularly using agents like α-methoxy-α-phenylacetic acid (MPA), provides a definitive assignment of the absolute configuration at a stereocenter. This guide will detail the experimental protocols for both methodologies, present the expected and literature-based data in clear, comparative tables, and illustrate the workflows and logical processes using diagrams.
Structural Confirmation via 2D NMR: COSY and HMBC
Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental 2D NMR experiments for deducing the structural connectivity of a molecule. COSY reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, while HMBC shows correlations between protons and carbons (¹H-¹³C) over two to three bonds. For this compound, these techniques would be used to confirm the pentane backbone and the position of the thiol group.
Expected ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound. These hypothetical values are based on standard chemical shift ranges for similar functional groups.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | 1.25 (d) | 23.0 |
| 2 | CH | 2.80 (m) | 45.0 |
| 3 | CH₂ | 1.50 (m) | 38.0 |
| 4 | CH₂ | 1.40 (m) | 20.0 |
| 5 | CH₃ | 0.90 (t) | 13.5 |
| SH | SH | 1.60 (d) | - |
Expected COSY and HMBC Correlations
Based on the predicted chemical shifts, the following tables outline the expected key correlations from COSY and HMBC experiments that would confirm the structure of pentane-2-thiol.
Table 1: Key Expected COSY (¹H-¹H) Correlations
| Proton (Position) | Correlating Proton(s) (Position) |
| H-1 (CH₃) | H-2 (CH) |
| H-2 (CH) | H-1 (CH₃), H-3 (CH₂), SH |
| H-3 (CH₂) | H-2 (CH), H-4 (CH₂) |
| H-4 (CH₂) | H-3 (CH₂), H-5 (CH₃) |
| H-5 (CH₃) | H-4 (CH₂) |
| SH | H-2 (CH) |
Table 2: Key Expected HMBC (¹H-¹³C) Correlations
| Proton (Position) | Correlating Carbon(s) (Position) |
| H-1 (CH₃) | C-2, C-3 |
| H-2 (CH) | C-1, C-3, C-4 |
| H-3 (CH₂) | C-1, C-2, C-4, C-5 |
| H-4 (CH₂) | C-2, C-3, C-5 |
| H-5 (CH₃) | C-3, C-4 |
Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and appropriate pulse parameters.
-
COSY Experiment: Perform a gradient-selected COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HMBC Experiment: Acquire a gradient-selected HMBC experiment optimized for a long-range coupling constant (J) of 8-10 Hz. The spectral width in the ¹³C dimension should encompass all expected carbon signals. Typically, 256 increments in t₁ and 16-64 scans per increment are sufficient.
-
Data Processing: Process the 2D data using appropriate software by applying a sine-bell or squared sine-bell window function followed by Fourier transformation in both dimensions.
Stereochemical Confirmation using Chiral Derivatizing Agents (CDA)
To determine the absolute configuration of a chiral thiol like this compound, a common and reliable method is the use of chiral derivatizing agents, such as the (R)- and (S)-enantiomers of α-methoxy-α-phenylacetic acid (MPA). The thiol is converted into two diastereomeric thioesters. The ¹H NMR spectra of these diastereomers will exhibit differences in chemical shifts (Δδ), which can be correlated to the absolute stereochemistry at the chiral center.[1][2][3]
The MPA Method for Chiral Thiols
The principle of the MPA method relies on the formation of diastereomers that adopt preferred conformations in solution. The anisotropic effect of the phenyl ring in the MPA moiety causes differential shielding or deshielding of the protons near the stereocenter of the thiol. By comparing the chemical shifts of the protons in the (R)-MPA and (S)-MPA esters, a model can be used to assign the absolute configuration.[1]
A key diagnostic is the difference in chemical shifts, Δδ = δ(S) - δ(R), for the protons on the substituents attached to the chiral carbon.
Experimental Data for MPA Esters of a Secondary Thiol
Table 3: ¹H NMR Chemical Shift Differences (Δδ = δ(S) - δ(R)) for MPA Thioesters of (S)-Butane-2-thiol
| Proton | δ (S-MPA ester) (ppm) | δ (R-MPA ester) (ppm) | Δδ (ppm) |
| CH₃ (at chiral center) | ~1.30 | ~1.35 | -0.05 |
| CH (chiral center) | ~3.50 | ~3.43 | +0.07 |
| CH₂ (ethyl group) | ~1.60 | ~1.66 | -0.06 |
| CH₃ (ethyl group) | ~0.90 | ~0.95 | -0.05 |
For this compound, the substituents at the chiral center are a methyl group and a propyl group. Based on the established model, for the (R)-enantiomer, the protons of the larger substituent (propyl) are expected to have a positive Δδ, while the protons of the smaller substituent (methyl) will have a negative Δδ.
Experimental Protocol: CDA Method
-
Derivatization: In two separate vials, react this compound with (R)-(-)-α-methoxy-α-phenylacetyl chloride and (S)-(+)-α-methoxy-α-phenylacetyl chloride, respectively, in the presence of a base like pyridine.
-
Purification: After the reaction is complete, purify the resulting diastereomeric thioesters, for example, by column chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both purified diastereomers under identical conditions (solvent, concentration, temperature).
-
Data Comparison: Carefully compare the chemical shifts of the protons on the substituents attached to the chiral carbon and calculate the Δδ values.
-
Stereochemical Assignment: Apply the established conformational model to correlate the signs of the Δδ values with the absolute configuration of the thiol.[1]
Comparison of Methods
| Feature | 2D NMR (COSY, HMBC) | CDA Method (e.g., MPA) |
| Primary Information | Structural connectivity (bonding framework). | Absolute stereochemistry at a chiral center. |
| Enantiomeric Differentiation | No, enantiomers give identical spectra. | Yes, by forming and analyzing diastereomers. |
| Sample Requirement | The original, underivatized compound. | Requires chemical derivatization to two new compounds. |
| Experimental Complexity | Spectroscopic setup and data interpretation. | Involves chemical synthesis and purification steps prior to NMR. |
| Data Analysis | Analysis of cross-peaks to build the molecular structure. | Comparison of chemical shifts between two spectra and applying a model. |
| Confirmation Strength | High for connectivity. | High for absolute configuration. |
Conclusion
For the complete structural confirmation of a chiral molecule like this compound, a combination of 2D NMR and a method for stereochemical determination is essential. COSY and HMBC experiments are powerful tools for rapidly establishing the molecular skeleton and confirming the correct arrangement of atoms. However, to unambiguously assign the "R" configuration, the chiral derivatizing agent method, such as the MPA ester analysis, is a robust and reliable approach. By leveraging both methodologies, researchers can achieve a comprehensive and definitive structural elucidation, which is a cornerstone of chemical and pharmaceutical research.
References
Assessing the Purity of Synthesized (2R)-Pentane-2-thiol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in synthesis and characterization. This guide provides a comparative overview of the primary analytical methods for assessing the purity of synthesized (2R)-Pentane-2-thiol, a key intermediate in various chemical processes. We present a detailed examination of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, offering insights into their principles, experimental protocols, and comparative performance.
The stereochemistry of a molecule can significantly influence its biological activity, making the accurate determination of enantiomeric excess (%ee) a non-negotiable aspect of chemical analysis in research and pharmaceutical development. This guide focuses on this compound and uses (R)-2-Butanethiol as a comparable chiral thiol to illustrate the application and relative merits of different analytical approaches.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the most common methods.
| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Key Performance Parameters |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase. | Stationary Phase: Cyclodextrin derivatives (e.g., β-cyclodextrin) on a capillary column.[1][2] | Resolution (Rs): Typically > 1.5 for baseline separation. Limit of Detection (LOD): Low ng/mL range. Analysis Time: 5-30 minutes. Advantages: High resolution, fast analysis.[3] Disadvantages: Requires volatile and thermally stable analytes. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][5][6] | Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[7] Mobile Phase: Hexane/Isopropanol mixtures. | Resolution (Rs): Typically > 2.0 for baseline separation. Limit of Detection (LOD): Low µg/mL to high ng/mL range. Analysis Time: 10-60 minutes. Advantages: Wide applicability to various compounds, preparative scale possible.[7] Disadvantages: Longer analysis times compared to GC, higher solvent consumption. |
| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[8][9][10][11] | Chiral Solvating Agent: (S)-BINOL derivatives, cyclodextrins.[10][12] | Chemical Shift Difference (Δδ): Dependent on the analyte and CSA. Limit of Detection (LOD): mg/mL range. Analysis Time: 5-15 minutes per sample. Advantages: Non-destructive, provides structural information, relatively fast for screening. Disadvantages: Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. |
Experimental Workflow for Purity Assessment
The general workflow for assessing the enantiomeric purity of a synthesized chiral thiol involves several key steps, from sample preparation to data analysis. The specific details will vary depending on the chosen analytical method.
Detailed Experimental Protocols
Chiral Gas Chromatography (GC-FID)
Objective: To determine the enantiomeric excess of this compound using a chiral capillary GC column with Flame Ionization Detection (FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Supelco BETA DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 2-pentanethiol for comparison and to determine the elution order of the enantiomers.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis:
-
Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of this compound using a chiral stationary phase and determine the enantiomeric purity.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
Sample Preparation:
-
Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (%ee) as described for the GC method.
Nuclear Magnetic Resonance (NMR) with a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess of this compound by observing the chemical shift non-equivalence induced by a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, (R)-BINOL) to the NMR tube.
-
Gently mix the solution and acquire another 1H NMR spectrum.
NMR Acquisition Parameters:
-
Pulse Program: Standard 1H acquisition.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 5 seconds.
Data Analysis:
-
Identify a proton signal in the this compound spectrum that shows clear splitting into two distinct signals after the addition of the CSA. The methine proton adjacent to the thiol group is often a good candidate.
-
Integrate the two resolved signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (%ee) based on the integral values.
Logical Framework for Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following decision-making diagram can guide researchers in selecting the optimal technique.
References
- 1. gcms.cz [gcms.cz]
- 2. scispec.co.th [scispec.co.th]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 7. hplc.eu [hplc.eu]
- 8. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. | Semantic Scholar [semanticscholar.org]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arpi.unipi.it [arpi.unipi.it]
A Comparative Sensory Evaluation Guide: (2R)-Pentane-2-thiol versus its Racemate in Food Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a sensory panel evaluation to compare the organoleptic properties of (2R)-Pentane-2-thiol and its racemic mixture in a food matrix. Due to a lack of publicly available sensory data for the individual enantiomers of 2-pentanethiol, this document outlines the established sensory profile of the racemate and presents a detailed experimental protocol to enable researchers to perform a direct comparative analysis.
Introduction to 2-Pentanethiol
2-Pentanethiol is a sulfur-containing organic compound known for its potent and complex aroma. The racemic mixture, a one-to-one combination of the (2R) and (2S) enantiomers, is recognized as a significant flavor compound in various foods.[1] Its sensory profile is characterized by a range of descriptors, from sulfurous and gassy to fruity and savory.[1] The distinct aroma and taste of racemic 2-pentanethiol have led to its use as a flavoring agent in the food industry.[1]
It is well-established that individual enantiomers of chiral flavor compounds can elicit different sensory responses.[2] Therefore, understanding the specific contribution of this compound to the overall aroma profile of the racemate is crucial for targeted flavor development and application.
Sensory Profile of Racemic 2-Pentanethiol
The sensory characteristics of racemic 2-pentanethiol have been described with a variety of attributes. A summary of these descriptors is presented in the table below.
| Sensory Aspect | Associated Descriptors |
| Odor | Sulfurous, gassy, ripe fruity, pineapple-like, tropical fruit-like, sautéed, roasted savory nuance.[1] |
| Taste | Sulfurous, coffee, bacon, roasted savory, tropical pulpy pineapple-like notes.[1] |
Table 1: Sensory Descriptors of Racemic 2-Pentanethiol
Experimental Protocol for Comparative Sensory Evaluation
To discern the sensory differences between this compound and its racemate, a trained sensory panel should be employed. The following protocol outlines the key steps for conducting a comprehensive evaluation.
1. Panelist Selection and Training:
-
Screening: Recruit panelists based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.
-
Training: Train the selected panelists with a range of relevant aroma standards, including known sulfur compounds and fruity and savory references. The training should focus on the recognition and intensity scaling of the key aroma attributes expected in the samples.
2. Sample Preparation:
-
Matrix Selection: Choose a neutral food-grade matrix that will not interfere with the aroma of the thiols. A deodorized white wine or a simple sugar solution are suitable options.
-
Concentration: Prepare solutions of this compound and racemic 2-pentanethiol at the same concentration. The concentration should be above the detection threshold but not overwhelmingly intense. Preliminary testing is recommended to determine the optimal concentration.
-
Blinding and Randomization: All samples should be presented to the panelists in identical, opaque containers labeled with random three-digit codes to prevent bias. The order of presentation should be randomized for each panelist.
3. Sensory Evaluation Methods:
Two primary sensory tests are recommended for this comparison:
-
Triangle Test: This is a discriminative test to determine if a perceptible sensory difference exists between the two samples.
-
Procedure: Each panelist is presented with three samples, two of which are identical and one is different. The panelist's task is to identify the odd sample.
-
Analysis: The number of correct identifications is compared to the number expected by chance (one-third) using statistical tables to determine the level of significance.
-
-
Quantitative Descriptive Analysis (QDA®): This method is used to identify and quantify the specific sensory attributes of each sample.
-
Procedure: During training sessions, the panel develops a consensus vocabulary of sensory descriptors. In the evaluation, panelists rate the intensity of each descriptor for each sample on a linear scale (e.g., from 0 to 100).
-
Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the sensory profiles of the (2R)-enantiomer and the racemate.
-
Below is a diagram illustrating the experimental workflow for the sensory evaluation.
Logical Relationship for Sensory Comparison
The decision-making process for comparing the sensory properties of this compound and its racemate can be visualized as follows:
Conclusion
References
Safety Operating Guide
Proper Disposal of (2R)-Pentane-2-thiol: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of (2R)-Pentane-2-thiol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions for the safe handling and disposal of this compound. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
This compound, a chiral thiol, possesses a strong, unpleasant odor and is classified as a flammable liquid.[1] Proper disposal requires a multi-step approach focused on containment, neutralization, and compliant waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All operations involving this compound must be conducted within a certified chemical fume hood to mitigate the risks associated with its malodorous and flammable nature.[3]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of pentanethiol, which are representative of this compound. This information is essential for understanding its behavior and potential hazards.
| Property | Value | Citation |
| Molecular Formula | C5H12S | [4] |
| Molecular Weight | 104.22 g/mol | [4] |
| Appearance | Colorless to light-yellow liquid | [5] |
| Odor | Strong, unpleasant, garlic-like | [5] |
| Flash Point | 65 °F (18.3 °C) | [5] |
| Solubility in Water | 156 mg/L at 20 °C | [5] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects |
Disposal Procedures
The primary method for the disposal of this compound and related thiol compounds is through oxidative neutralization, typically using sodium hypochlorite (bleach).[6][7] This process converts the volatile and odorous thiol into a less harmful, water-soluble sulfonate salt.[6]
This protocol details the step-by-step procedure for neutralizing aqueous waste containing this compound.
Materials:
-
Aqueous waste containing this compound
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)[3][6]
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.[3] Collect all aqueous waste containing this compound in a designated container.
-
Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirred aqueous waste.[6][7] The reaction can be exothermic, so add the bleach in small portions.[6] A general guideline is to use approximately 7 mL of 5.25% sodium hypochlorite solution for every 0.1 mol of thiol.[7]
-
Reaction Time: Continue stirring the mixture for at least 2 hours to ensure complete oxidation of the thiol.[7] The strong odor of the thiol should dissipate upon successful neutralization.
-
Verification: After the reaction period, carefully check for any remaining thiol odor. If the characteristic smell persists, add more sodium hypochlorite solution and continue stirring for an additional hour.
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize the solution to a pH between 5.5 and 9.5.[8]
-
Final Disposal: Once the thiol is completely oxidized and the pH is within the acceptable range, the solution can be flushed down the drain with a large excess of water (at least 20 parts water to 1 part of the treated solution).[6][8]
Management of Contaminated Materials
Glassware: All glassware that has come into contact with this compound should be decontaminated immediately after use.[9] This is best accomplished by soaking the glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) for at least 14 hours, preferably overnight.[9] After soaking, rinse the glassware thoroughly with water before washing with soap and water.
Solid Waste: Disposable items such as gloves, paper towels, and absorbent pads contaminated with this compound should be sealed in a labeled plastic bag and disposed of as hazardous waste.[3] Do not dispose of these materials in the regular trash.
Spills: Small spills can be absorbed with an inert material like vermiculite or sand. The absorbent material should then be treated with an excess of bleach solution. All materials from the cleanup should be collected, sealed in a labeled container, and disposed of as hazardous waste.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. This compound | C5H12S | CID 40523247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.mtu.edu [chemistry.mtu.edu]
- 7. epfl.ch [epfl.ch]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. How To [chem.rochester.edu]
- 10. Page loading... [wap.guidechem.com]
Personal protective equipment for handling (2R)-Pentane-2-thiol
(2R)-Pentane-2-thiol , also known as sec-amyl mercaptan, is a highly flammable liquid and vapor with a strong, unpleasant odor. It can cause skin, eye, and respiratory irritation.[1] Strict adherence to safety protocols is crucial to minimize risks during handling and disposal. This guide provides essential information for researchers, scientists, and drug development professionals.
Hazard Summary:
-
Physical Hazards: Highly flammable liquid and vapor.[1]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Follow manufacturer's specifications for chemical resistance. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | To protect against splashes and spills. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside a fume hood or with poor ventilation. |
Note: Always inspect PPE for damage before use and ensure proper fit.
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Ground and bond containers when transferring the material to prevent static discharge.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

